CTCE-9908 TFA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C88H148F3N27O25 |
|---|---|
Molekulargewicht |
2041.3 g/mol |
IUPAC-Name |
(2S)-2,6-diamino-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(5S)-6-amino-5-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-6-oxohexyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C86H147N27O23.C2HF3O2/c1-45(2)35-58(104-81(133)64(43-116)110-83(135)68(47(5)6)112-66(120)39-99-71(123)53(89)17-9-12-30-87)75(127)108-62(41-114)79(131)106-60(37-49-22-26-51(118)27-23-49)77(129)102-56(20-15-33-97-85(92)93)73(125)96-32-14-11-19-55(70(91)122)101-74(126)57(21-16-34-98-86(94)95)103-78(130)61(38-50-24-28-52(119)29-25-50)107-80(132)63(42-115)109-76(128)59(36-46(3)4)105-82(134)65(44-117)111-84(136)69(48(7)8)113-67(121)40-100-72(124)54(90)18-10-13-31-88;3-2(4,5)1(6)7/h22-29,45-48,53-65,68-69,114-119H,9-21,30-44,87-90H2,1-8H3,(H2,91,122)(H,96,125)(H,99,123)(H,100,124)(H,101,126)(H,102,129)(H,103,130)(H,104,133)(H,105,134)(H,106,131)(H,107,132)(H,108,127)(H,109,128)(H,110,135)(H,111,136)(H,112,120)(H,113,121)(H4,92,93,97)(H4,94,95,98);(H,6,7)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,68-,69-;/m0./s1 |
InChI-Schlüssel |
AXTBUDOOYOGTSL-HTTYRLADSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Action of CTCE-9908 TFA in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTCE-9908 trifluoroacetate (B77799) (TFA) is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor and its cognate ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), play a critical role in tumor progression, including proliferation, survival, angiogenesis, and metastasis.[1][2] Upregulation of the CXCL12/CXCR4 signaling axis is observed in numerous cancers and is often associated with poor prognosis.[3] CTCE-9908, by competitively binding to CXCR4, disrupts this signaling cascade, leading to a multifaceted anti-cancer effect. This technical guide provides a comprehensive overview of the mechanism of action of CTCE-9908 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: CXCR4 Antagonism
CTCE-9908 is a peptide-based antagonist that effectively blocks the binding of CXCL12 to CXCR4.[2] This inhibition disrupts the downstream signaling pathways that are crucial for cancer cell survival and metastasis. The primary mechanism of action of CTCE-9908 revolves around its ability to induce mitotic catastrophe in cancer cells, a form of cell death resulting from abnormal mitosis.[1] Additionally, CTCE-9908 has been shown to inhibit cancer cell migration and invasion, as well as suppress tumor angiogenesis.[4][5]
Signaling Pathways Modulated by CTCE-9908
The binding of CXCL12 to CXCR4 activates several downstream signaling pathways that promote cancer progression. CTCE-9908, by blocking this initial interaction, effectively inhibits these pathways.
Inhibition of Pro-Survival and Proliferative Signaling
The CXCL12/CXCR4 axis activates pro-survival pathways such as PI3K/Akt and MAPK/ERK.[3][4] These pathways are crucial for cell proliferation and the inhibition of apoptosis. By antagonizing CXCR4, CTCE-9908 prevents the activation of these pathways, leading to decreased cancer cell survival and proliferation.
Induction of Mitotic Catastrophe
A key and unique mechanism of CTCE-9908 is the induction of mitotic catastrophe in ovarian cancer cells.[1] This is characterized by G2-M cell cycle arrest, the formation of multinucleated cells, and abnormal mitosis.[1] Mechanistically, CTCE-9908 deregulates DNA damage checkpoint and spindle assembly checkpoint proteins during the G2-M phases of the cell cycle.[1]
dot
Caption: CTCE-9908 blocks CXCL12/CXCR4 signaling, inhibiting survival pathways and inducing mitotic catastrophe.
Inhibition of Angiogenesis
The CXCL12/CXCR4 axis is also implicated in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. CTCE-9908 has been shown to inhibit angiogenesis in prostate tumors, as evidenced by a reduction in CD34-positive blood vessels.[5] This anti-angiogenic effect contributes to the overall anti-tumor activity of the compound.
dot
Caption: CTCE-9908 inhibits tumor-induced angiogenesis by blocking the CXCL12/CXCR4 axis on endothelial cells.
Quantitative Data on the Efficacy of CTCE-9908
The anti-cancer effects of CTCE-9908 have been quantified in various preclinical models. The following tables summarize key findings.
Table 1: In Vitro Effects of CTCE-9908 on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| IGROV, TOV21G, SKOV3 | Ovarian | Cell Viability | 0-300 µg/mL (10 days) | Inhibition of growth and migration | [1] |
| PC-3 | Prostate | Cell Invasion | 50 µg/mL | Significant reduction in CXCL12-induced chemoinvasion | [4] |
| PC-3, C4-2B | Prostate | Cell Growth | Not specified | No significant change in growth | [5] |
Table 2: In Vivo Efficacy of CTCE-9908 in Mouse Models
| Cancer Type | Mouse Model | Treatment Regimen | Outcome | Reference |
| Breast | FVB/N TgN (MMTV-PyMT)634 | 25, 50, 100 mg/kg; s.c.; 5 days/week for 4.5 weeks | 45% inhibition of primary tumor growth at 3.5 weeks with 50 mg/kg | [6] |
| Breast | Athymic mice with MDA-MB-231 cells | 25 mg/kg; s.c.; 5 days/week for 5 or 8 weeks | Decreased metastatic burden in lungs and bones | [3] |
| Prostate | Orthotopic | 25 mg/kg | Significantly reduced total tumor burden and metastases | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay
-
Cell Seeding: Ovarian cancer cells (IGROV, TOV21G, SKOV3) and non-transformed IOSE cells are seeded in 96-well plates.
-
Treatment: Cells are treated with varying concentrations of CTCE-9908 (0-300 µg/mL) for 10 days.
-
Analysis: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at a specific wavelength to determine the number of viable cells.
Chemoinvasion Assay
-
Chamber Preparation: Boyden chambers with Matrigel-coated filters are used.
-
Cell Seeding: Prostate cancer cells (PC-3) are seeded in the upper chamber in serum-free media.
-
Treatment: CTCE-9908 (50 µg/mL) is added to the upper chamber.
-
Chemoattractant: CXCL12 is placed in the lower chamber as a chemoattractant.
-
Incubation: The chambers are incubated to allow for cell invasion.
-
Analysis: Non-invading cells are removed from the top of the filter. Invaded cells on the bottom of the filter are fixed, stained, and counted under a microscope.
dot
Caption: Workflow for the chemoinvasion assay to assess the effect of CTCE-9908 on cancer cell invasion.
In Vivo Tumor Growth and Metastasis Model
-
Animal Model: Athymic nude mice are used.
-
Tumor Cell Inoculation: Human breast cancer cells (MDA-MB-231) are injected into the mammary fat pad or intravenously for metastasis studies.
-
Treatment: Mice are treated with CTCE-9908 (e.g., 25 mg/kg, subcutaneously, 5 days a week).
-
Monitoring: Tumor growth is monitored by caliper measurements. Metastasis is assessed by techniques such as bioluminescent imaging or histological analysis of organs like lungs and bones.
-
Analysis: Tumor volume and metastatic burden are compared between treated and control groups.
Conclusion
CTCE-9908 TFA represents a promising therapeutic agent for cancers that overexpress the CXCR4 receptor. Its multifaceted mechanism of action, which includes the induction of mitotic catastrophe, inhibition of cell migration and invasion, and suppression of angiogenesis, provides a robust rationale for its continued investigation in clinical settings. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the CXCL12/CXCR4 axis in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CXC chemokine receptor 4 (CXCR4) blockade in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CTCE-9908 TFA and the CXCR4 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), constitute a critical signaling axis implicated in a myriad of physiological and pathological processes. In oncology, the CXCL12/CXCR4 pathway is a key driver of tumor progression, angiogenesis, metastasis, and the development of therapeutic resistance. Consequently, targeting this axis has emerged as a promising strategy in cancer therapy. This technical guide provides a comprehensive overview of the CXCR4 signaling pathway and the pharmacological profile of CTCE-9908, a potent and selective peptide-based CXCR4 antagonist. We will delve into its mechanism of action, present quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for key assays relevant to the study of CXCR4 modulators.
The CXCR4 Signaling Pathway
CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding its cognate ligand CXCL12, initiates a cascade of intracellular signaling events.[1][2] This activation leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits, which in turn trigger multiple downstream effector pathways.[2]
Key downstream signaling cascades include:
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival, proliferation, and growth.[1][3]
-
MAPK/ERK Pathway: Activation of the Ras/Raf/MEK/ERK cascade plays a significant role in cell proliferation and differentiation.[4]
-
PLC/IP3/Ca2+ Pathway: This pathway leads to the mobilization of intracellular calcium, which is essential for cell migration and chemotaxis.[2][3]
The culmination of these signaling events governs a wide range of cellular functions that are often hijacked by cancer cells to facilitate their growth and dissemination. The overexpression of CXCR4 has been observed in over 20 different types of cancer and is frequently associated with a poor prognosis.[4][5]
CTCE-9908 TFA: A Potent CXCR4 Antagonist
CTCE-9908 is a peptide-based antagonist of CXCR4.[6][7] It acts as a competitive inhibitor, binding to the CXCR4 receptor and blocking its interaction with its natural ligand, CXCL12.[5][7] This blockade prevents the activation of the downstream signaling pathways that are crucial for tumor cell migration, proliferation, and survival.[1]
In preclinical studies, CTCE-9908 has demonstrated a unique mechanism of action in cancer cells. Instead of inducing apoptosis or senescence, it causes mitotic catastrophe.[6][8] This is characterized by the induction of multinucleation, a G2-M cell cycle arrest, and abnormal mitosis.[4][6][8] CTCE-9908 achieves this by deregulating DNA damage checkpoint and spindle assembly checkpoint proteins.[4][6]
References
- 1. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 7. The involvement of a chemokine receptor antagonist CTCE-9908 and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Role of CTCE-9908 TFA in the Inhibition of Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. A key player in this complex process is the CXCL12/CXCR4 signaling axis. The chemokine CXCL12 (also known as SDF-1) is highly expressed in organs that are common sites of metastasis, such as the lungs, liver, bone marrow, and lymph nodes. Many types of cancer cells, in turn, overexpress the receptor for CXCL12, which is CXCR4. This ligand-receptor interaction acts as a homing signal, guiding cancer cells to these distant sites, and also promotes their survival, proliferation, and invasion.
CTCE-9908 TFA is a potent and selective peptide antagonist of the CXCR4 receptor.[1][2] By competitively binding to CXCR4, CTCE-9908 effectively blocks the interaction with its ligand CXCL12, thereby disrupting the signaling cascade that drives metastasis.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound in inhibiting metastasis, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.
Mechanism of Action: Disrupting the CXCL12/CXCR4 Axis
CTCE-9908 is a peptide analog of CXCL12 that acts as a competitive inhibitor of CXCR4.[4][5] The binding of CXCL12 to CXCR4, a G-protein coupled receptor (GPCR), initiates a cascade of downstream signaling events that are crucial for cancer progression and metastasis. These pathways include the activation of phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), which promote cell survival, proliferation, and migration.[6]
By blocking the binding of CXCL12 to CXCR4, CTCE-9908 inhibits these downstream signaling pathways. This disruption has several anti-metastatic effects:
-
Inhibition of Cell Migration and Invasion: CTCE-9908 has been shown to decrease the migration and invasion of cancer cells in vitro.[7]
-
Reduction of Primary Tumor Growth: In some cancer models, CTCE-9908 has been observed to slow the growth of the primary tumor.[5][8]
-
Inhibition of Angiogenesis: The CXCL12/CXCR4 axis is also implicated in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. CTCE-9908 can inhibit this process, further impeding tumor growth and metastasis.[9][10]
-
Induction of Mitotic Catastrophe: In ovarian cancer cells, CTCE-9908 has been shown to induce mitotic catastrophe, a form of cell death that occurs during mitosis, rather than causing apoptosis or cellular senescence.[1][2]
Quantitative Data on the Efficacy of this compound
The anti-metastatic effects of CTCE-9908 have been quantified in various preclinical models. The following tables summarize key findings.
In Vivo Efficacy of CTCE-9908 in Mouse Models of Breast Cancer
| Model | Treatment | Outcome Measure | Result | Reference |
| MDA-MB-231 Mammary Fat Pad | CTCE-9908 (25 mg/kg, s.c., 5 d/wk) | Primary Tumor Burden | 7-fold reduction at 5 weeks, 5-fold reduction at 6 weeks | [4][5] |
| MDA-231-BSC12 Cardiac Injection | CTCE-9908 (25 mg/kg, s.c., 5 d/wk) | Metastatic Tumor Burden | 9-fold reduction at 5 weeks, 20-fold reduction at 6 weeks | [4][5] |
| PyMT Transgenic Mouse Model | CTCE-9908 (50 mg/kg) | Primary Tumor Growth | 45% inhibition at 3.5 weeks | [8] |
| PyMT Transgenic Mouse Model | CTCE-9908 + Docetaxel | Primary Tumor Volume | 38% decrease | [8] |
| PyMT Transgenic Mouse Model | CTCE-9908 + DC101 (anti-VEGFR2) | Primary Tumor Volume | 37% decrease | [8] |
| PyMT Transgenic Mouse Model | CTCE-9908 + DC101 (anti-VEGFR2) | Distant Metastasis | 75% reduction | [8] |
In Vivo Efficacy of CTCE-9908 in Other Cancer Models
| Cancer Type | Model | Treatment | Outcome Measure | Result | Reference |
| Osteosarcoma | K7M2 Tail Vein Injection | CTCE-9908 (67 mg/kg, s.c., 5 d/wk) | Gross Metastatic Lung Nodules | 50% reduction | [7] |
| Melanoma | B16 Tail Vein Injection | CTCE-9908 | Gross Metastatic Lung Nodules | 50% reduction (with pre-treatment) | [7] |
| Prostate Cancer | PC-3 Orthotopic | CTCE-9908 (25 mg/kg/day) | Lymph Node Metastasis | 40% reduction | [9] |
| Prostate Cancer | PC-3 Orthotopic | CTCE-9908 (25 mg/kg/day) | Spleen Metastasis | 75% reduction | [9] |
| Prostate Cancer | PC-3 Orthotopic | CTCE-9908 (25 mg/kg/day) | Liver Metastasis | 93% reduction | [9] |
| Prostate Cancer | PC-3 Orthotopic | CTCE-9908 (25 mg/kg/day) | Distant Metastases | 95% reduction | [9] |
| Esophageal Cancer | OE19 Orthotopic | CTCE-9908 | Metastatic Spread & Primary Tumor Growth | Reduction | [11] |
In Vitro Effects of CTCE-9908
| Cancer Type | Cell Line | Assay | Treatment | Result | Reference |
| Osteosarcoma | K7M2 | Proliferation (MTT Assay) | CTCE-9908 | Increased doubling time from 19.5h to 26.5h | [7] |
| Prostate Cancer | PC-3 | Invasion (Boyden Chamber) | CTCE-9908 (50 µg/ml) | Significant reduction in CXCL12-induced invasion | |
| Ovarian Cancer | IGROV, TOV21G, SKOV3 | Migration and Growth | CTCE-9908 (0-300 µg/mL for 10 days) | Inhibition | [2] |
Experimental Protocols
In Vitro Cell Migration Assay (Boyden Chamber Assay)
This protocol describes a typical Boyden chamber assay to assess the effect of CTCE-9908 on cancer cell migration towards a CXCL12 gradient.
Materials:
-
Boyden chambers (transwell inserts) with 8.0 µm pore size membranes
-
24-well plates
-
Cancer cell line of interest (e.g., MDA-MB-231, PC-3)
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS)
-
Recombinant human CXCL12
-
This compound
-
Calcein AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 18-24 hours.
-
Chamber Preparation: Place the Boyden chamber inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: In the lower chamber, add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL) as the chemoattractant. For a negative control, use serum-free medium alone.
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Migration: Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the cell type.
-
Quantification:
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a fluorescent dye like Calcein AM.
-
Quantify the migrated cells by measuring the fluorescence intensity using a plate reader.
-
In Vivo Orthotopic Xenograft Model of Breast Cancer Metastasis
This protocol outlines the establishment of an orthotopic breast cancer model in mice to evaluate the in vivo efficacy of CTCE-9908.
Materials:
-
Female immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old
-
Luciferase-expressing human breast cancer cells (e.g., MDA-MB-231-luc)
-
Matrigel
-
This compound
-
D-luciferin
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation: Culture luciferase-expressing breast cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Anesthetize the mice. Inject 1 x 10^6 cells (in 100 µL) into the inguinal mammary fat pad.
-
Treatment: Once tumors are palpable (e.g., ~100 mm³), randomize the mice into treatment and control groups. Administer CTCE-9908 (e.g., 25 mg/kg, subcutaneously, 5 days/week) or vehicle control.
-
Monitoring Primary Tumor Growth: Measure the primary tumor volume twice weekly using calipers (Volume = (length x width²)/2).
-
Monitoring Metastasis:
-
Perform bioluminescence imaging weekly to monitor the development of metastases.
-
Anesthetize the mice and inject D-luciferin (e.g., 150 mg/kg, intraperitoneally).
-
Acquire images using a bioluminescence imaging system. The light emission intensity correlates with the metastatic tumor burden.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest organs of interest (e.g., lungs, liver, bones) for ex vivo imaging and histological analysis to confirm the presence and extent of metastases.
Visualizations
Signaling Pathway of CXCL12/CXCR4 and Inhibition by CTCE-9908
Caption: this compound competitively blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.
Experimental Workflow for In Vitro Migration Assay
Caption: Workflow for assessing cell migration inhibition by CTCE-9908 using a Boyden chamber.
Logical Relationship in the Anti-Metastatic Action of CTCE-9908
Caption: The multifaceted anti-metastatic mechanism of CTCE-9908.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for inhibiting metastasis. Its mechanism of action, centered on the competitive antagonism of the CXCR4 receptor, effectively disrupts the key signaling pathways that drive cancer cell migration, invasion, and proliferation. The quantitative data from a range of preclinical models provide compelling evidence for its efficacy in reducing both primary tumor growth and metastatic burden across various cancer types. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic applications of CTCE-9908 and other CXCR4 antagonists. The continued investigation of this and similar targeted therapies holds promise for the development of more effective treatments for metastatic cancer.
References
- 1. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 3. The Signaling Duo CXCL12 and CXCR4: Chemokine Fuel for Breast Cancer Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CXCR4/CXCL12 in Non-Small-Cell Lung Cancer Metastasis to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. 4.9. Boyden Chamber Migration Assay [bio-protocol.org]
- 10. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
CTCE-9908 TFA-Induced Mitotic Catastrophe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTCE-9908 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in cancer progression, metastasis, and chemoresistance. This technical guide provides an in-depth analysis of the mechanism by which CTCE-9908 trifluoroacetate (B77799) (TFA) induces mitotic catastrophe in cancer cells, a unique mode of cell death that is distinct from apoptosis. Through the inhibition of the CXCL12/CXCR4 signaling axis, CTCE-9908 disrupts critical cell cycle checkpoints, leading to aberrant mitosis and subsequent cell death. This document summarizes key quantitative data, details experimental protocols for assessing the effects of CTCE-9908, and provides visualizations of the involved signaling pathways and experimental workflows.
Introduction
The CXCL12/CXCR4 signaling pathway is implicated in the pathobiology of numerous cancers, including ovarian, breast, and prostate cancer.[1][2][3][4] Its activation promotes tumor growth, angiogenesis, and the homing of metastatic cells to distant organs.[2][4] CTCE-9908, a peptide analog of CXCL12, competitively binds to CXCR4, thereby inhibiting its interaction with its ligand, CXCL12.[2] This antagonism has been shown to not only impede tumor growth and metastasis but also to induce a unique form of cell death known as mitotic catastrophe in CXCR4-expressing cancer cells.[1][5]
Mitotic catastrophe is a form of cell death that results from premature or aberrant entry into mitosis. It is characterized by the formation of multinucleated cells and aneuploidy. This guide will explore the molecular mechanisms underlying CTCE-9908's ability to trigger this process, with a focus on its effects on cell cycle regulation and checkpoint control.
Mechanism of Action: Induction of Mitotic Catastrophe
CTCE-9908 exerts its cytotoxic effects on cancer cells not by inducing apoptosis or senescence, but by driving them into mitotic catastrophe.[1][5] This is achieved through the deregulation of key cell cycle checkpoints, specifically the DNA damage checkpoint and the spindle assembly checkpoint, leading to a G2/M phase arrest and abnormal mitosis.[1][5]
CXCR4 Antagonism
CTCE-9908 acts as a selective antagonist of the CXCR4 receptor.[1] By blocking the binding of the natural ligand CXCL12, it disrupts the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.[1][4]
G2/M Cell Cycle Arrest and Multinucleation
A hallmark of CTCE-9908 treatment in CXCR4-positive cancer cells is the accumulation of cells in the G2/M phase of the cell cycle.[1][5] This arrest is a consequence of the deregulation of checkpoint proteins that govern the G2 to M transition. Prolonged arrest and aberrant attempts at mitosis lead to the formation of large, multinucleated cells, a key morphological feature of mitotic catastrophe.[1]
Deregulation of DNA Damage and Spindle Assembly Checkpoints
Studies have shown that CTCE-9908 treatment leads to the deregulation of proteins involved in the DNA damage checkpoint and the spindle assembly checkpoint.[1][5] These checkpoints are critical for maintaining genomic integrity during cell division. Their disruption allows cells with damaged DNA or improperly formed mitotic spindles to proceed through mitosis, resulting in catastrophic errors in chromosome segregation and ultimately, cell death.[1]
Quantitative Data
The following tables summarize the quantitative effects of CTCE-9908 on various cancer cell lines.
Table 1: In Vitro Cytotoxicity of CTCE-9908
| Cell Line | Cancer Type | Assay | IC50 | Treatment Duration | Reference |
| B16 F10 | Melanoma | Crystal Violet Staining | Mathematically modeled, time-dependent | Up to 100 hours | [6] |
Note: Specific IC50 values for ovarian cancer cell lines IGROV, TOV21G, and SKOV3 were not explicitly provided in the reviewed literature, however, cytotoxic effects were observed at concentrations of 100-300 µg/mL after 10 days of treatment.[1][7]
Table 2: Effect of CTCE-9908 on Cell Cycle Distribution in Ovarian Cancer Cells
| Cell Line | Treatment | % of Cells in G2/M Phase | Treatment Duration | Reference |
| IGROV | 100 µg/mL CTCE-9908 | Data not quantified | 3 days | [1] |
| TOV21G | 100 µg/mL CTCE-9908 | Data not quantified | 3 days | [1] |
| SKOV3 | 100 µg/mL CTCE-9908 | Data not quantified | 3 days | [1] |
Note: While the referenced study demonstrated a G2/M arrest through flow cytometry histograms, specific percentage values were not provided in the main text or supplementary data.[1]
Table 3: In Vivo Efficacy of CTCE-9908 in a Breast Cancer Mouse Model
| Treatment Group | Dosage | Treatment Schedule | Primary Tumor Growth Inhibition (at 3.5 weeks) | Reference |
| CTCE-9908 | 50 mg/kg | s.c., 5 days/week for 4.5 weeks | 45% | [8] |
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
This protocol is adapted from the methodology described for assessing the effect of CTCE-9908 on cell viability.[6]
-
Cell Seeding: Seed cancer cells (e.g., B16 F10 melanoma cells) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of CTCE-9908 TFA. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72, 100 hours).
-
Staining:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 10 minutes.
-
Wash the cells again with PBS.
-
Stain the cells with 0.5% crystal violet solution for 10 minutes.
-
-
Destaining and Quantification:
-
Wash the plates thoroughly with water to remove excess stain.
-
Air dry the plates.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Cell Cycle Analysis (Flow Cytometry)
This protocol is based on the methods used to determine the effect of CTCE-9908 on the cell cycle distribution of ovarian cancer cells.[1]
-
Cell Seeding and Treatment: Seed ovarian cancer cells (e.g., IGROV, TOV21G, SKOV3) in 6-well plates and treat with this compound (e.g., 100 µg/mL) for the desired time (e.g., 3 days).
-
Cell Harvesting:
-
Trypsinize the cells and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 ml of cold PBS.
-
While vortexing gently, add 4 ml of cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at 4°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Checkpoint Proteins
This protocol outlines the general steps for analyzing the expression of DNA damage and spindle assembly checkpoint proteins following CTCE-9908 treatment, as performed in key studies.[1]
-
Cell Lysis:
-
Treat cells with CTCE-9908 as described previously.
-
Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target checkpoint proteins (e.g., Chk1, Chk2, Mad2, BubR1) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CTCE-9908 antagonizes CXCR4, disrupting signaling and causing mitotic catastrophe.
Caption: Workflow for assessing CTCE-9908's effects on cancer cells.
Conclusion
This compound represents a promising therapeutic agent that induces cancer cell death through a distinct mechanism of mitotic catastrophe. By targeting the CXCR4 receptor, CTCE-9908 disrupts critical cell cycle checkpoints, leading to aberrant mitosis and the formation of non-viable, multinucleated cells. This technical guide provides a comprehensive overview of the current understanding of CTCE-9908's mode of action, supported by quantitative data and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflows serve as a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into the precise molecular players downstream of CXCR4 that are modulated by CTCE-9908 will be crucial for the continued development and clinical application of this novel anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbs.com [ijbs.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Effects of CXCR4 antagonist CTCE-9908 on prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An antagonist of the chemokine receptor CXCR4 induces mitotic catastrophe in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abeomics.com [abeomics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
The CXCR4 Antagonist CTCE-9908 TFA: A Deep Dive into its Remodeling of the Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The CXCL12/CXCR4 Axis as a Key Player in Cancer Progression
The C-X-C chemokine receptor type 4 (CXCR4), in concert with its ligand CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), forms a critical signaling axis that plays a pivotal role in tumor progression, angiogenesis, metastasis, and survival.[1] This axis is implicated in the trafficking of tumor cells to metastatic sites, the recruitment of immunosuppressive cells to the tumor microenvironment (TME), and the promotion of tumor growth.[2][3] Given its central role in cancer pathology, the CXCL12/CXCR4 pathway has emerged as a promising therapeutic target. CTCE-9908, a peptide antagonist of CXCR4, has shown significant potential in preclinical studies by disrupting this signaling cascade and favorably altering the TME.[4][5][6][7] This technical guide provides a comprehensive overview of the effects of CTCE-9908 TFA on the tumor microenvironment, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological processes.
This compound: Mechanism of Action
CTCE-9908 is a potent and selective antagonist of the CXCR4 receptor.[8] It functions by competitively binding to CXCR4, thereby preventing its interaction with its natural ligand, CXCL12.[8] This blockade inhibits the downstream signaling pathways that are typically activated by the CXCL12/CXCR4 axis, which are crucial for cancer cell migration, proliferation, and survival.[1][9] By disrupting these pathways, CTCE-9908 can induce mitotic catastrophe and cytotoxicity in cancer cells that express CXCR4.[9]
Quantitative Effects of CTCE-9908 on Tumor Growth and Metastasis
Preclinical studies across various cancer models have demonstrated the efficacy of CTCE-9908 in curbing tumor progression. The following tables summarize the key quantitative findings from these studies.
| Cancer Type | Model | Treatment Regimen | Primary Tumor Growth Inhibition | Reference |
| Breast Cancer | Transgenic Mouse Model (PyMT) | 50 mg/kg CTCE-9908, s.c., 5 days/week for 3.5 weeks | 45% inhibition | [10] |
| Breast Cancer | Xenograft Model (MDA-MB-231) | 25 mg/kg CTCE-9908, s.c., 5 days/week | 7-fold reduction at 5 weeks, 5-fold reduction at 6 weeks | [7] |
| Prostate Cancer | Xenograft Model (PC-3-Bcl-2) | Daily i.p. injections | Significant reduction in tumor size (396 ± 205 mm³ vs. 1010 ± 215 mm³ in control) | [5] |
| Cancer Type | Model | Treatment Regimen | Metastasis Inhibition | Reference |
| Breast Cancer | Xenograft Model (MDA-MB-231) | 25 mg/kg CTCE-9908, s.c., 5 days/week | 9-fold reduction at 5 weeks, 20-fold reduction at 6 weeks | [7] |
| Prostate Cancer | Orthotopic Model (PC-3) | 25 mg/kg CTCE-9908, daily | Significant reduction in total tumor burden, including metastases | [11] |
| Osteosarcoma | Murine Model (K7M2) | 67 mg/kg CTCE-9908, s.c., 5 days on/2 days off | 50% decrease in the number of lung nodules | [4] |
Remodeling the Tumor Microenvironment: The Impact of CTCE-9908
The anti-tumor effects of CTCE-9908 extend beyond direct cytotoxicity to cancer cells. A significant component of its efficacy lies in its ability to modulate the tumor microenvironment, shifting it from an immunosuppressive to an immune-permissive state.
Inhibition of Angiogenesis
The CXCL12/CXCR4 axis is a known promoter of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. CTCE-9908 has been shown to inhibit tumor angiogenesis. In a prostate cancer model, treatment with CTCE-9908 resulted in a significant reduction in CD34-positive vessels, a marker for angiogenesis.[6][11] This anti-angiogenic effect is, in part, mediated by the downregulation of Vascular Endothelial Growth Factor (VEGF), a key angiogenic factor.[10]
Modulation of Immune Cell Infiltration
A critical aspect of CTCE-9908's mechanism of action is its ability to alter the immune cell landscape within the tumor.
-
Reduction of Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell responses and promote tumor progression. Treatment with CTCE-9908 has been associated with a marked reduction in intra-tumoral CD11b-positive MDSCs.[5]
-
Enhancement of T-Cell Infiltration: The CXCL12/CXCR4 axis can create a chemokine gradient that excludes cytotoxic T lymphocytes (CTLs) from the tumor.[12] By blocking this axis, CXCR4 antagonists can facilitate the infiltration of CD8+ T cells into the tumor, which are critical for anti-tumor immunity.[12] Studies with other CXCR4 inhibitors have shown a significant increase in tumor-infiltrating CD8+ T cells and activated CD8+ T cells.[12]
The following table summarizes the observed effects of CXCR4 inhibition on the tumor microenvironment.
| TME Component | Effect of CXCR4 Inhibition | Cancer Model | Reference |
| Angiogenesis (CD34+ vessels) | Decreased | Prostate Cancer | [6][11] |
| Myeloid-Derived Suppressor Cells (CD11b+) | Decreased | Prostate Cancer | [5] |
| CD8+ T Cells | Increased infiltration and activation | Melanoma | [12] |
| Regulatory T cells (Tregs) | Decreased | Ovarian Cancer | [13] |
| Tumor-Associated Macrophages (TAMs) | Polarization towards anti-tumor M1 phenotype (in combination therapy) | Hepatocellular Carcinoma | [3] |
Visualizing the Core Mechanisms
To better understand the complex interactions at play, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating CTCE-9908 in a preclinical in vivo model.
Caption: Logical relationships of CTCE-9908's effects on the TME and therapeutic outcomes.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature, synthesized to provide a practical guide for researchers.
In Vivo Tumor Xenograft Model
-
Cell Culture: Culture human cancer cells (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer) in appropriate media and conditions. For in vivo imaging, cells can be transfected with a luciferase reporter gene.
-
Animal Models: Utilize immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
-
Tumor Cell Implantation:
-
Subcutaneous Model: Harvest cancer cells and resuspend in sterile PBS or Matrigel. Inject 1 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
Orthotopic Model: For a more clinically relevant model, inject tumor cells into the corresponding organ (e.g., mammary fat pad for breast cancer, prostate for prostate cancer).
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2. For luciferase-expressing cells, perform bioluminescence imaging weekly.
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 25-50 mg/kg) via subcutaneous or intraperitoneal injection, typically 5 days a week.
-
The control group receives a vehicle control (e.g., sterile saline).
-
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
Immunohistochemistry (IHC) for TME Markers
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) and heat (e.g., microwave or pressure cooker).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with primary antibodies against markers of interest (e.g., anti-CD34 for angiogenesis, anti-CD11b for MDSCs, anti-CD8 for cytotoxic T cells) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
-
Image Analysis: Acquire images using a light microscope and quantify the staining intensity or the number of positive cells using image analysis software.
Flow Cytometry for Immune Cell Profiling
-
Tumor Digestion: Mince the excised tumor tissue and digest with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Cell Staining:
-
Wash the cells and resuspend in FACS buffer (e.g., PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/CD32 antibody.
-
Incubate cells with a cocktail of fluorescently-conjugated antibodies against surface markers for different immune cell populations (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80).
-
For intracellular staining (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells before adding the intracellular antibody.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to identify and quantify different immune cell populations based on their marker expression.
Conclusion and Future Directions
This compound has demonstrated significant promise as a therapeutic agent that not only targets cancer cells directly but also reshapes the tumor microenvironment to be less hospitable for tumor growth and more accessible to anti-tumor immune responses. The ability of CTCE-9908 to inhibit angiogenesis and reduce the infiltration of immunosuppressive cells like MDSCs, while potentially promoting the influx of cytotoxic T cells, highlights its multi-faceted anti-cancer activity.
Future research should focus on further elucidating the detailed molecular mechanisms by which CTCE-9908 modulates the TME, including its effects on a broader range of immune cell subsets and the cytokine milieu. Combination therapies, pairing CTCE-9908 with immune checkpoint inhibitors or other targeted therapies, represent a particularly promising avenue for enhancing anti-tumor efficacy and overcoming therapeutic resistance. The in-depth understanding of CTCE-9908's effects on the TME, as outlined in this guide, will be instrumental in designing the next generation of rational and effective cancer immunotherapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. CXCR4 inhibition in tumor microenvironment facilitates anti-PD-1 immunotherapy in sorafenib-treated HCC in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of CXCR4 antagonist CTCE-9908 on prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting CXCR4 with CTCE-9908 inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The involvement of a chemokine receptor antagonist CTCE-9908 and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro effects and mathematical modelling of CTCE-9908 (a chemokine receptor 4 antagonist) on melanoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting CXCR4 with CTCE-9908 inhibits prostate tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CXCR4 inhibition modulates the tumor microenvironment and retards the growth of B16-OVA melanoma and Renca tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The CXCR4 Antagonist CTCE-9908 TFA: A Technical Guide to its Role in the Inhibition of Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) are a subpopulation of tumor cells implicated in therapeutic resistance, metastasis, and relapse. The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), play a pivotal role in the survival, proliferation, and migration of CSCs. CTCE-9908 TFA, a potent and selective peptide antagonist of CXCR4, has emerged as a promising therapeutic agent targeting this critical axis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its demonstrated effects on cancer cells, with a specific focus on the inhibition of the cancer stem cell phenotype. This document synthesizes preclinical and clinical data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in oncology.
Introduction: The CXCR4/CXCL12 Axis and Cancer Stem Cells
The cancer stem cell hypothesis posits that a small subset of cells within a tumor possesses self-renewal and differentiation capabilities, driving tumor growth and heterogeneity. A key signaling pathway implicated in the maintenance and function of CSCs is the CXCR4/CXCL12 axis. The CXCL12 chemokine, highly expressed in metastatic niches such as the bone marrow, lungs, and liver, binds to the CXCR4 receptor on CSCs, activating downstream signaling cascades that promote:
-
Survival and Proliferation: Activation of pro-survival pathways such as PI3K/Akt and MAPK.
-
Metastasis: Directed migration and homing of CSCs to distant organs.
-
Therapeutic Resistance: Upregulation of anti-apoptotic proteins and drug efflux pumps.
Given its central role in CSC biology, the CXCR4 receptor represents a compelling target for anti-cancer therapies.
This compound: A Potent and Selective CXCR4 Antagonist
This compound is a synthetic peptide analog of CXCL12 that acts as a competitive antagonist of the CXCR4 receptor.[1] By binding to CXCR4, this compound blocks the interaction with its natural ligand, CXCL12, thereby inhibiting the downstream signaling pathways that are crucial for cancer progression and the maintenance of the CSC phenotype.[2] Preclinical studies have demonstrated that CTCE-9908 induces mitotic catastrophe, cytotoxicity, and inhibits migration in cancer cells that express CXCR4.[3]
Preclinical Efficacy of this compound
Numerous in vitro and in vivo studies have demonstrated the anti-tumor and anti-metastatic effects of this compound across a range of cancer types.
In Vitro Studies
In laboratory settings, CTCE-9908 has been shown to inhibit the migration and growth of CXCR4-expressing ovarian cancer cell lines.[3] It has also been observed to inhibit the invasive properties of prostate cancer cells.
In Vivo Studies
Animal models have provided significant evidence for the efficacy of CTCE-9908 in reducing tumor growth and metastasis. In mouse models of breast cancer, treatment with CTCE-9908 significantly reduced both primary tumor burden and the incidence of metastasis.[1][4] Similar effects have been observed in models of esophageal and prostate cancer.[5][6]
Table 1: Summary of In Vivo Efficacy of CTCE-9908
| Cancer Model | Animal Model | This compound Dosage | Key Findings | Reference |
| Breast Cancer | Mouse model with MDA-MB-231 cells | 25 mg/kg, s.c., 5 days/week | 7-fold reduction in primary tumor burden at 5 weeks; 20-fold reduction in metastatic burden at 6 weeks. | [1] |
| Breast Cancer | Transgenic mouse model | 50 mg/kg | 45% inhibition of primary tumor growth at 3.5 weeks. | [7] |
| Prostate Cancer | Xenograft model with PC-3 cells | Not specified | Statistically significant reduction in tumor size. | [6] |
| Esophageal Cancer | Orthotopic xenograft model | Not specified | Reduction of metastatic spread and primary tumor growth. | [5] |
This compound and the Inhibition of Cancer Stem Cells
The therapeutic rationale for using this compound to target CSCs is based on the critical role of the CXCR4/CXCL12 axis in this cell population. By blocking this pathway, CTCE-9908 is hypothesized to inhibit the self-renewal, survival, and metastatic potential of CSCs.
Signaling Pathways
The binding of CXCL12 to CXCR4 on cancer stem cells activates several downstream signaling pathways that are crucial for their maintenance and function. CTCE-9908, by blocking this initial interaction, effectively inhibits these pathways.
Caption: CXCR4 signaling cascade and its inhibition by CTCE-9908.
Experimental Workflows for Assessing CSC Inhibition
To evaluate the efficacy of CTCE-9908 in targeting CSCs, specific in vitro and in vivo assays are employed.
Caption: Workflow for evaluating CTCE-9908's impact on CSCs.
Clinical Development of this compound
CTCE-9908 has been investigated in a Phase I/II clinical trial for patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose, safety profile, and preliminary anti-tumor activity.
Table 2: Phase I/II Clinical Trial of CTCE-9908
| Parameter | Details |
| Patient Population | Patients with refractory late-stage solid tumors expressing CXCR4. |
| Dosage | Escalating doses from 0.25 mg/kg to 5.0 mg/kg. |
| Administration | Intravenous infusion over 30 minutes, daily on weekdays for 20 doses. |
| Safety | Generally well-tolerated with no dose-limiting toxicities observed. |
| Efficacy | Preliminary signs of efficacy, particularly in ovarian cancer, with stable disease being the best response. |
Detailed Experimental Protocols
Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells in non-adherent conditions.
-
Cell Preparation: Prepare a single-cell suspension of tumor cells.
-
Plating: Plate cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates.
-
Media: Use serum-free media supplemented with growth factors such as EGF and bFGF.
-
Treatment: Add this compound at various concentrations to the media.
-
Incubation: Incubate for 7-14 days, allowing spheres to form.
-
Quantification: Count the number and measure the size of the spheres formed in each condition. A decrease in sphere formation indicates an inhibition of self-renewal.
Flow Cytometry for CSC Markers
This technique is used to quantify the percentage of cells expressing specific CSC markers.
-
Cell Preparation: Harvest and prepare a single-cell suspension of tumor cells treated with or without this compound.
-
Staining:
-
ALDH Activity: Use a commercially available kit (e.g., ALDEFLUOR™) to measure aldehyde dehydrogenase activity. A specific inhibitor (DEAB) is used as a negative control.
-
Surface Markers (CD133, CD44): Incubate cells with fluorescently labeled antibodies specific for these markers.
-
-
Analysis: Acquire data on a flow cytometer and analyze the percentage of positive cells in the treated versus control groups.
In Vivo Tumorigenicity Assay
This assay evaluates the ability of CSCs to initiate tumor growth in immunocompromised mice.
-
Cell Preparation: Isolate CSC populations (e.g., ALDH-positive or CD133-positive cells) from tumor cell lines or patient-derived xenografts.
-
Treatment: Treat the isolated CSCs with this compound in vitro or treat the host animals systemically.
-
Implantation: Subcutaneously inject a limiting dilution series of the treated and control CSCs into immunocompromised mice (e.g., NOD/SCID).
-
Monitoring: Monitor the mice for tumor formation and measure tumor growth over time. A delay or prevention of tumor formation in the treated group indicates an inhibition of tumorigenicity.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for targeting the CXCR4/CXCL12 axis, a critical pathway in cancer progression and the maintenance of cancer stem cells. Preclinical data strongly support its anti-tumor and anti-metastatic effects. The inhibition of this pathway is expected to directly impact the survival, self-renewal, and metastatic capacity of cancer stem cells, potentially overcoming therapeutic resistance and reducing the risk of relapse. Further research is warranted to specifically elucidate the effects of CTCE-9908 on CSC populations in various cancer types and to explore its potential in combination with conventional chemotherapies and other targeted agents. The continued clinical development of CTCE-9908 and other CXCR4 antagonists holds significant promise for improving outcomes for cancer patients.
References
- 1. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The involvement of a chemokine receptor antagonist CTCE-9908 and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ectopic JAK–STAT activation enables the transition to a stem-like and multilineage state conferring AR-targeted therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CXCR4 by CTCE-9908 inhibits breast cancer metastasis to lung and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective inhibition of metastases and primary tumor growth with CTCE-9908 in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of CXCR4 antagonist CTCE-9908 on prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CTCE-9908 TFA on Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-angiogenic effects of CTCE-9908 TFA, a potent and selective antagonist of the CXCR4 receptor. By elucidating its mechanism of action and summarizing key experimental findings, this document serves as a comprehensive resource for professionals engaged in oncology and drug development.
Introduction to this compound and Angiogenesis
CTCE-9908 is a peptide-based antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), is a critical signaling axis implicated in tumor progression, including angiogenesis, metastasis, and the survival of cancer cells.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen, and facilitating metastatic spread.[3][4][5][6] CTCE-9908 competitively binds to CXCR4, thereby inhibiting the downstream signaling cascades that promote angiogenesis.[2][7]
Mechanism of Action: Inhibition of the CXCL12/CXCR4 Signaling Pathway
The anti-angiogenic activity of CTCE-9908 stems from its ability to disrupt the CXCL12/CXCR4 signaling axis. This pathway plays a multifaceted role in promoting the formation of new blood vessels through several mechanisms:
-
Upregulation of Vascular Endothelial Growth Factor (VEGF): The activation of CXCR4 by CXCL12 can lead to the upregulation of VEGF, a potent pro-angiogenic factor, through the PI3K/Akt signaling pathway.[8][9]
-
Recruitment of Endothelial Progenitor Cells: The CXCL12/CXCR4 axis is involved in the mobilization and recruitment of endothelial progenitor cells from the bone marrow to the tumor site, where they contribute to neovascularization.[8]
-
Direct Effects on Endothelial Cells: CXCL12 can directly stimulate the migration, proliferation, and tube formation of endothelial cells, which are fundamental processes in angiogenesis.[10]
By blocking the binding of CXCL12 to CXCR4, CTCE-9908 effectively inhibits these pro-angiogenic processes.
Signaling Pathway Diagram
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. The involvement of a chemokine receptor antagonist CTCE-9908 and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-assembly of CXCR4 antagonist peptide–docetaxel conjugates for breast tumor multi-organ metastasis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCR4/CXCL12 axis promotes VEGF-mediated tumor angiogenesis through Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown of CXCR4 Inhibits CXCL12-Induced Angiogenesis in HUVECs through Downregulation of the MAPK/ERK and PI3K/AKT and the Wnt/β-Catenin Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling CTCE-9908 TFA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of CTCE-9908 TFA, a potent and selective antagonist of the CXCR4 receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data and experimental protocols to facilitate further investigation into its therapeutic potential, particularly in oncology.
Core Chemical and Structural Properties
This compound is a peptide-based antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] Its chemical and physical properties are summarized in the table below, providing a foundational understanding for experimental design and formulation.
| Property | Value | Reference(s) |
| Chemical Name | CTCE-9908 Trifluoroacetate | [5] |
| Molecular Formula | C88H148F3N27O25 | [5] |
| Molecular Weight | 2041.28 g/mol | [5] |
| CAS Number | 1030384-98-5 | [3] |
| Appearance | Powder | [2] |
| Solubility | Soluble in water. | [3] |
| Storage | Store at -20°C. | [3][4] |
Mechanism of Action: Antagonism of the CXCL12/CXCR4 Signaling Axis
CTCE-9908 functions as a competitive inhibitor of the CXCR4 receptor, effectively blocking the binding of its natural ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1).[1][6] The CXCL12/CXCR4 signaling axis is a critical pathway in numerous physiological processes and is frequently dysregulated in cancer.[7][8][9][10] This pathway is implicated in tumor progression, angiogenesis, metastasis, and the survival of cancer cells.[8][9]
By disrupting this interaction, CTCE-9908 mitigates the downstream signaling cascades that promote cancer cell proliferation, migration, and survival.[1] A notable and unique mechanism of action of CTCE-9908 in ovarian cancer cells is the induction of mitotic catastrophe, a form of cell death resulting from abnormal mitosis.[2][11] This is characterized by multinucleation and G2-M cell cycle arrest.[2][11][12]
Below is a diagram illustrating the CXCL12/CXCR4 signaling pathway and the inhibitory action of CTCE-9908.
Experimental Protocols
The following are summaries of key experimental protocols that have been used to characterize the activity of CTCE-9908. These are based on methodologies described in the scientific literature.
In Vitro Cell Migration Assay
This assay assesses the ability of CTCE-9908 to inhibit the migration of CXCR4-expressing cancer cells towards a CXCL12 gradient.
Materials:
-
CXCR4-expressing cancer cell line (e.g., MDA-MB-231, IGROV, TOV21G, SKOV3)[2][12]
-
CXCL12
-
This compound
-
Transwell migration chambers (8 µm pore size)
-
Serum-free cell culture medium
-
Calcein AM or similar fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cancer cells are serum-starved overnight.
-
The lower chambers of the Transwell plates are filled with serum-free medium containing CXCL12 (chemoattractant).
-
The serum-starved cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
The treated cells are then seeded into the upper chambers of the Transwell inserts.
-
The plates are incubated to allow for cell migration.
-
Non-migrated cells in the upper chamber are removed.
-
Migrated cells on the underside of the membrane are stained with a fluorescent dye.
-
Fluorescence is quantified using a plate reader to determine the extent of migration.
Cell Cycle Analysis
This protocol is used to determine the effect of CTCE-9908 on the cell cycle distribution of cancer cells.
Materials:
-
CXCR4-expressing cancer cell line
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium iodide (PI)
-
Flow cytometer
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration.
-
After treatment, both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol.
-
The fixed cells are washed and then incubated with RNase A and PI solution to stain the DNA.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
In Vivo Tumor Growth and Metastasis Model
This experimental design evaluates the efficacy of CTCE-9908 in reducing primary tumor growth and metastasis in a mouse model.[13][14]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line expressing a reporter gene (e.g., luciferase)
-
This compound
-
Vehicle control (e.g., saline)
-
Bioluminescent imaging system
Procedure:
-
Human cancer cells are implanted orthotopically (e.g., in the mammary fat pad for breast cancer) or intravenously to establish primary tumors or metastatic models.[13]
-
Once tumors are established, mice are randomized into treatment and control groups.
-
Mice in the treatment group receive daily subcutaneous injections of this compound (e.g., 25 mg/kg).[13] Control mice receive vehicle injections.
-
Tumor growth and metastatic spread are monitored regularly using bioluminescent imaging.
-
At the end of the study, primary tumors and metastatic tissues can be harvested for further analysis (e.g., immunohistochemistry).
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating the anti-cancer effects of CTCE-9908.
Conclusion
This compound presents a promising avenue for targeted cancer therapy due to its specific antagonism of the CXCR4 receptor and its unique induction of mitotic catastrophe in cancer cells. The information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and validate the therapeutic potential of this compound.
References
- 1. The involvement of a chemokine receptor antagonist CTCE-9908 and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CTCE 9908 | Chemokine Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. CTCE 9908 TFA | CAS#:1030384-98-5 | Chemsrc [chemsrc.com]
- 5. xcessbio.com [xcessbio.com]
- 6. dovepress.com [dovepress.com]
- 7. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. An antagonist of the chemokine receptor CXCR4 induces mitotic catastrophe in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Binding Affinity of CTCE-9908 TFA to CXCR4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTCE-9908, a trifluoroacetate (B77799) salt of a potent and selective peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4), has emerged as a significant tool in oncological research. By competitively inhibiting the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), CTCE-9908 effectively blocks the activation of downstream signaling pathways crucial for tumor proliferation, invasion, and metastasis.[1][2][3] This technical guide provides an in-depth analysis of the binding characteristics of CTCE-9908 to CXCR4, detailing its mechanism of action, summarizing key functional data, outlining relevant experimental protocols, and visualizing the associated molecular pathways.
Introduction to CTCE-9908 and the CXCR4/CXCL12 Axis
The CXCR4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its sole ligand CXCL12, plays a critical role in numerous physiological processes, including hematopoiesis, immune response, and organogenesis.[4] However, this axis is frequently hijacked in pathology, particularly in cancer. High expression of CXCR4 on tumor cells correlates with aggressive metastasis and poor prognosis, as CXCL12 gradients in organs like the lungs, liver, and bone marrow chemoattract circulating tumor cells, facilitating secondary tumor formation.[5][6]
CTCE-9908 is a 17-amino acid peptide analog of CXCL12 designed to act as a competitive antagonist at the CXCR4 receptor.[2][6] Its primary mechanism involves occupying the CXCL12 binding site on CXCR4, thereby preventing receptor activation and the subsequent signal transduction that drives cell migration and proliferation.[2][3][6] In preclinical models, CTCE-9908 has been shown to inhibit primary tumor growth, reduce metastasis, and induce a unique form of cell death in cancer cells known as mitotic catastrophe.[1][6][7][8]
Quantitative Data on CTCE-9908 Activity
However, functional assay data, particularly half-maximal inhibitory concentration (IC50) values from cell viability and cytotoxicity studies, provide an indirect measure of the compound's potency. It is important to note that these IC50 values reflect the concentration required to achieve a 50% functional effect (e.g., reduction in cell viability) and are not direct measures of receptor binding affinity.
| Parameter | Cell Line | Assay Type | Value | Reference |
| IC50 | B16-F10 (Murine Melanoma) | Crystal Violet Cell Viability (48h) | ~200 µg/mL | [9] |
| IC50 | B16-F10 (Murine Melanoma) | Mathematical Modeling (0-100h) | Predicted | [7][10] |
| IC50 | RAW 264.7 (Murine Macrophage) | Mathematical Modeling (0-100h) | Predicted | [7][10] |
Note: The molecular weight of CTCE-9908 is 1927.27 g/mol .[4] An IC50 of 200 µg/mL corresponds to approximately 103.8 µM.
Mechanism of Action and Signaling Pathways
CTCE-9908 exerts its effects by competitively antagonizing the CXCR4 receptor. This blockade prevents the conformational changes required for intracellular signaling, effectively shutting down the CXCL12/CXCR4 axis.
The CXCR4 Signaling Cascade
Binding of the natural ligand CXCL12 to CXCR4 initiates a cascade of intracellular events. The receptor couples primarily to inhibitory G-proteins (Gαi), leading to the activation of multiple downstream effector pathways critical for cell function.[4][11]
-
PI3K/Akt Pathway: Promotes cell survival, proliferation, and growth.
-
MAPK (ERK1/2) Pathway: Regulates gene expression related to cell proliferation and differentiation.
-
PLC/IP3 Pathway: Leads to the mobilization of intracellular calcium (Ca2+), influencing cell migration and adhesion.
-
JAK/STAT Pathway: A G-protein independent pathway that can be activated by CXCR4, leading to the transcription of genes involved in cell survival and proliferation.[4][12]
By blocking CXCL12 binding, CTCE-9908 prevents the activation of these critical signaling cascades.
References
- 1. Inhibition of CXCR4 by CTCE-9908 inhibits breast cancer metastasis to lung and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. CTCE 9908 | Chemokine Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. Chemokine Therapeutics Corp. To Present CTCE-9908 Data At The American Association for Cancer Research Annual Meeting - BioSpace [biospace.com]
- 6. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CTCE-9908 | CXCR4 antagonist | Probechem Biochemicals [probechem.com]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. In vitro effects and mathematical modelling of CTCE-9908 (a chemokine receptor 4 antagonist) on melanoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: CTCE-9908 TFA in vitro Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTCE-9908 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor and its ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), play a crucial role in cell trafficking, including the migration and metastasis of cancer cells.[1] By inhibiting the binding of CXCL12 to CXCR4, CTCE-9908 can effectively reduce the migratory and invasive potential of various cancer cell types.[1] This application note provides a detailed protocol for an in vitro cell migration assay using CTCE-9908 TFA to assess its inhibitory effects on cancer cell chemotaxis towards a CXCL12 gradient.
The transwell migration assay, also known as the Boyden chamber assay, is a widely used method to study cell migration in response to a chemoattractant.[2][3] This assay utilizes a permeable membrane to separate a cell suspension from a chemoattractant. Cells that migrate through the pores of the membrane towards the chemoattractant can be quantified, providing a measure of the migratory response. This protocol has been optimized for assessing the inhibitory potential of CTCE-9908 on CXCL12-induced cell migration.
Signaling Pathway and Mechanism of Action
The CXCL12/CXCR4 signaling axis is implicated in tumor progression, angiogenesis, and metastasis.[4] Upon binding of CXCL12 to its receptor CXCR4, a cascade of downstream signaling pathways is initiated, leading to chemotaxis, increased intracellular calcium, gene transcription, and cell survival and/or proliferation.[4][5] CTCE-9908 acts as a competitive inhibitor, preventing the interaction between CXCL12 and CXCR4 and thereby blocking these downstream effects.[1]
Caption: SDF-1/CXCL12 pathway and CTCE-9908 inhibition.
Experimental Protocol: Transwell Migration Assay
This protocol outlines the steps for a colorimetric transwell migration assay to quantify the effect of this compound on CXCL12-induced cell migration.
Materials
-
CXCR4-expressing cancer cells (e.g., IGROV, TOV21G ovarian cancer cells)[6]
-
This compound (stored as per manufacturer's instructions)
-
Recombinant Human SDF-1/CXCL12
-
24-well Transwell plates (8 µm pore size)
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell Stain Solution (e.g., Crystal Violet)
-
Extraction Solution (e.g., 10% acetic acid)
-
Microplate reader
Methods
1. Cell Preparation:
-
Culture CXCR4-expressing cells to approximately 80% confluency.
-
The day before the assay, replace the growth medium with serum-free medium and incubate overnight to starve the cells.
-
On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium containing 0.1% BSA.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
2. Assay Setup:
-
Prepare the chemoattractant solution by diluting recombinant human CXCL12 in serum-free medium containing 0.1% BSA to a final concentration of 100 ng/mL.
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate. For the negative control, add 600 µL of serum-free medium with 0.1% BSA.
-
Prepare the cell suspensions for the upper chamber. In separate tubes, pre-incubate the cells with different concentrations of this compound (e.g., 0, 10, 50, 100 µg/mL) for 30 minutes at 37°C.
-
Carefully add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of each transwell insert.
3. Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours. The optimal incubation time should be determined empirically for each cell line.
4. Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Transfer the inserts to a new 24-well plate containing 400 µL of Cell Stain Solution per well.
-
Incubate for 10-15 minutes at room temperature.
-
Gently wash the stained inserts with water to remove excess stain and allow them to air dry.
-
Transfer each insert to a clean well containing 200 µL of Extraction Solution.
-
Incubate on an orbital shaker for 10 minutes to elute the stain.
-
Transfer 100 µL of the extracted stain from each well to a 96-well plate and measure the absorbance at 560 nm using a microplate reader.
Experimental Workflow
Caption: Transwell migration assay workflow.
Data Presentation
The results can be expressed as the percentage of migration inhibition compared to the untreated control (cells migrating towards CXCL12 without CTCE-9908).
Calculation: % Inhibition = [1 - (Absorbance of Treated Sample / Absorbance of Untreated Control)] x 100
Table 1: Effect of CTCE-9908 on Cancer Cell Migration
| Cell Line | CTCE-9908 Conc. (µg/mL) | Chemoattractant (CXCL12) | % Migration Inhibition (Mean ± SD) |
| IGROV (Ovarian) | 100 | 100 ng/mL | Significant Inhibition |
| TOV21G (Ovarian) | 100 | 100 ng/mL | Significant Inhibition |
| K7M2 (Osteosarcoma) | Not Specified | Not Specified | 23% |
| OE19 (Esophageal) | Not Specified | SDF-1α | Effective Inhibition** |
*Qualitative description from the source, quantitative data not provided.[6] **Qualitative description from the source, quantitative data not provided.[7]
Logical Relationships in Experimental Design
Caption: Experimental design logic.
Conclusion
This protocol provides a robust framework for evaluating the efficacy of this compound in inhibiting cancer cell migration in vitro. The transwell assay is a sensitive and quantitative method to screen for potential anti-metastatic compounds that target the CXCL12/CXCR4 axis. Researchers can adapt this protocol to various CXCR4-expressing cell lines and further investigate the molecular mechanisms underlying the observed inhibitory effects.
References
- 1. The involvement of a chemokine receptor antagonist CTCE-9908 and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transwell Migration Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Effective inhibition of metastases and primary tumor growth with CTCE-9908 in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Optimal CTCE-9908 TFA Concentration for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTCE-9908 is a potent and selective peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCL12/CXCR4 signaling axis is a critical pathway implicated in tumor proliferation, invasion, angiogenesis, and metastasis in a variety of cancers. By competitively binding to CXCR4, CTCE-9908 blocks the downstream signaling cascades initiated by the binding of the ligand CXCL12 (also known as SDF-1), making it a valuable tool for cancer research and a potential therapeutic agent.[1][2]
This document provides detailed application notes and protocols for determining the optimal concentration of CTCE-9908 trifluoroacetate (B77799) (TFA) salt for in vitro cell culture experiments. A critical consideration when working with synthetic peptides like CTCE-9908 is the potential confounding effect of the trifluoroacetic acid (TFA) counter-ion, which is often a remnant of the peptide synthesis and purification process. TFA itself can be cytotoxic at certain concentrations, potentially leading to misinterpretation of experimental results.[3] These protocols are designed to help researchers establish effective, reproducible, and well-controlled experimental conditions.
Mechanism of Action: The CXCL12/CXCR4 Signaling Pathway
CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12, activates several downstream signaling pathways crucial for cell survival, proliferation, and migration. These include the phosphoinositide 3-kinase (PI3K)/Akt and the Ras/extracellular signal-regulated kinase (ERK) pathways. CTCE-9908, as a competitive antagonist, prevents CXCL12 from binding to CXCR4, thereby inhibiting these downstream effects.[4] In some cancer cell lines, such as ovarian cancer, CTCE-9908 has been shown to induce mitotic catastrophe, a form of cell death characterized by abnormal mitosis.[5]
Caption: CXCL12/CXCR4 Signaling Pathway and CTCE-9908 Inhibition.
Quantitative Data Summary
The effective concentration of CTCE-9908 can vary significantly depending on the cell line, assay type, and experimental duration. The following table summarizes reported cytotoxic (IC50) and effective concentrations for CTCE-9908 in various cancer cell lines. It is crucial to note that the presence and concentration of TFA in the peptide preparation can influence these values.
| Cell Line | Cancer Type | Assay Type | Concentration/Effect | Incubation Time | Citation |
| B16-F10 | Melanoma | Crystal Violet (Viability) | IC50: 200 µg/mL | 48 hours | [1] |
| PC-3 | Prostate Cancer | Cell Proliferation | No significant change in growth | 24-72 hours | [3] |
| C4-2B | Prostate Cancer | Cell Proliferation | No significant change in growth | up to 48 hours | [3] |
| PC-3 | Prostate Cancer | Chemoinvasion | 50 µg/mL inhibited CXCL12-induced invasion | 48 hours | [3] |
| IGROV | Ovarian Cancer | Cell Viability | Inhibition observed at 100-300 µg/mL | 10 days | [6] |
| TOV21G | Ovarian Cancer | Cell Viability | Inhibition observed at 100-300 µg/mL | [6] | |
| SKOV3 | Ovarian Cancer | Cell Viability | Inhibition observed at 100-300 µg/mL | [6] | |
| IGROV | Ovarian Cancer | Cell Migration | 100 µg/mL inhibited migration to CXCL12 | Not Specified | [6] |
| TOV21G | Ovarian Cancer | Cell Migration | 100 µg/mL inhibited migration to CXCL12 | Not Specified | [6] |
| PC-3-Bcl-2 | Prostate Cancer | Cell Proliferation | Inhibition observed | Not Specified | [2] |
| PC-3-Neo | Prostate Cancer | Cell Proliferation | Inhibition observed | Not Specified | [2] |
Experimental Protocols
The following protocols provide a systematic approach to determining the optimal concentration of CTCE-9908 TFA for your specific cell line and experimental needs.
Experimental Workflow Overview
Caption: Workflow for Determining Optimal this compound Concentration.
Protocol 1: Determining the Cytotoxic IC50 of this compound
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound salt
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in a sterile solvent (e.g., sterile water or PBS). The solubility of CTCE-9908 is up to 2 mg/mL in water.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to create a range of working concentrations. A broad range (e.g., 0.1 µg/mL to 500 µg/mL) is recommended for the initial experiment.
-
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density for your cell line and the duration of the assay. Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and an untreated control (medium only). It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the untreated control wells (set as 100% viability).
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Determining the Cytotoxicity of TFA (Trifluoroacetic Acid Control)
This essential control experiment determines the cytotoxic effect of the TFA counter-ion alone.
Materials:
-
Trifluoroacetic acid (TFA) or sodium trifluoroacetate (Na-TFA)
-
Your cell line of interest
-
Complete cell culture medium
-
PBS
-
96-well cell culture plates
-
Cell viability reagent
-
Multichannel pipette
-
Plate reader
Procedure:
-
TFA Stock Solution Preparation:
-
Prepare a stock solution of TFA or Na-TFA in sterile water or PBS.
-
Crucially, the molar concentrations of the TFA dilutions must match the molar concentrations of TFA present in your this compound dilutions from Protocol 1. To calculate this, you will need to know the molecular weight of CTCE-9908 and the percentage of TFA in your peptide preparation (if provided by the manufacturer). If the percentage is unknown, you can estimate it or, for a more rigorous approach, perform a salt exchange to an HCl or acetate (B1210297) salt.
-
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment procedures as in Protocol 1, but use the TFA dilutions instead of the this compound dilutions.
-
-
Incubation and Viability Assay:
-
Incubate the plate for the same duration and perform the cell viability assay as in Protocol 1.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 of TFA.
-
Protocol 3: Determining the Optimal Concentration for Functional Assays (e.g., Migration)
For functional assays like cell migration, the optimal concentration of CTCE-9908 should effectively inhibit the biological process of interest without causing significant cytotoxicity.
Materials:
-
This compound
-
Your cell line of interest
-
Recombinant human CXCL12
-
Transwell® inserts (or other migration assay system)
-
Serum-free medium
-
Staining solution for migrated cells (e.g., crystal violet)
Procedure:
-
Select Non-Toxic Concentrations: Based on the results from Protocols 1 and 2, select a range of this compound concentrations that are below the cytotoxic threshold for both the peptide and TFA.
-
Migration Assay Setup:
-
Seed your cells in the upper chamber of the Transwell® inserts in serum-free medium.
-
In the lower chamber, add serum-free medium containing CXCL12 as a chemoattractant.
-
Add the selected non-toxic concentrations of this compound to both the upper and lower chambers. Include a control with no CTCE-9908.
-
-
Incubation:
-
Incubate the plate for a duration sufficient for cell migration to occur (this will be cell-line dependent and may require optimization).
-
-
Quantification of Migration:
-
Remove the non-migrated cells from the upper surface of the insert.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Elute the stain and measure the absorbance, or count the migrated cells under a microscope.
-
-
Data Analysis:
-
Determine the concentration of this compound that provides the most significant inhibition of CXCL12-induced migration without affecting cell viability.
-
Troubleshooting
-
High background cytotoxicity: If significant cell death is observed even at low concentrations of this compound, the TFA counter-ion is a likely culprit. Perform the TFA control experiment (Protocol 2) to confirm this. If TFA is indeed toxic at the concentrations being used, consider exchanging the TFA for a more biocompatible counter-ion like hydrochloride (HCl) or acetate.
-
Poor solubility: If the this compound does not fully dissolve, try gentle warming or sonication. Ensure that the final concentration of any organic solvent (like DMSO) used for initial solubilization is minimal and non-toxic to your cells.
-
Inconsistent results: Ensure consistent cell seeding density, incubation times, and reagent preparation. Passage number of the cell line can also affect experimental outcomes.
Conclusion
Determining the optimal concentration of this compound requires a systematic approach that accounts for the bioactivity of the peptide and the potential cytotoxicity of the TFA counter-ion. By following the detailed protocols outlined in these application notes, researchers can establish robust and reproducible experimental conditions to effectively investigate the role of the CXCL12/CXCR4 signaling axis in their models of interest.
Disclaimer: These protocols provide a general framework. Optimization of cell seeding densities, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental setups. Always refer to the manufacturer's instructions for specific reagents and assay kits.
References
- 1. In vitro effects and mathematical modelling of CTCE-9908 (a chemokine receptor 4 antagonist) on melanoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mathematical modelling for CTCE-9908 (a CXCR4 inhibitor) on B16 F10 melanoma cell proliferation | Biomath Communications Supplement [biomath.math.bas.bg]
- 3. biomath.math.bas.bg [biomath.math.bas.bg]
- 4. biomath.math.bas.bg [biomath.math.bas.bg]
- 5. An antagonist of the chemokine receptor CXCR4 induces mitotic catastrophe in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing CTCE-9908 TFA in a Breast Cancer Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTCE-9908 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4)[1]. The CXCR4 receptor and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), play a critical role in tumor progression, including angiogenesis, proliferation, and metastasis[2][3][4]. In breast cancer, the SDF-1/CXCR4 signaling axis is frequently implicated in the homing of cancer cells to distant metastatic sites[5][6]. CTCE-9908, a peptide analog of SDF-1, competitively binds to CXCR4, thereby inhibiting the downstream signaling pathways that promote cancer cell migration and survival[7][8]. The trifluoroacetate (B77799) (TFA) salt form of CTCE-9908 is commonly used in preclinical research. These application notes provide detailed protocols for the use of CTCE-9908 TFA in a breast cancer mouse model to evaluate its anti-tumor and anti-metastatic efficacy.
Mechanism of Action: The SDF-1/CXCR4 Signaling Pathway
The binding of SDF-1 to its receptor CXCR4 initiates a cascade of intracellular signaling events that are crucial for cell migration, proliferation, and survival. In the context of breast cancer, this signaling pathway is a key driver of metastasis. CTCE-9908 acts as a competitive inhibitor, blocking the binding of SDF-1 to CXCR4 and thereby attenuating these pro-tumorigenic signals.
References
- 1. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 2. Protocol for generating brain metastatic tumor cells through repeated intracardiac injections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [jove.com]
- 4. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncology.labcorp.com [oncology.labcorp.com]
- 6. MMTV-PyMT and Derived Met-1 Mouse Mammary Tumor Cells as Models for Studying the Role of the Androgen Receptor in Triple-Negative Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular inoculation routes for modeling breast cancer bone metastases in mice [bio-protocol.org]
- 8. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
Application Notes and Protocols for Studying Ovarian Cancer Cell Invasion with CTCE-9908 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant cause of mortality among gynecological malignancies, primarily due to its late diagnosis and high metastatic rate. The CXCL12/CXCR4 signaling axis plays a crucial role in tumor progression, including proliferation, angiogenesis, and metastasis in several cancers, including ovarian cancer. CTCE-9908, a potent and selective small peptide antagonist of the CXCR4 receptor, has emerged as a valuable tool for studying and potentially inhibiting ovarian cancer cell invasion. These application notes provide detailed protocols and supporting data for utilizing CTCE-9908 trifluoroacetate (B77799) (TFA) to investigate its effects on ovarian cancer cell lines.
CTCE-9908 inhibits the binding of the chemokine CXCL12 to its receptor, CXCR4, thereby impeding downstream signaling pathways that promote cell migration and invasion.[1] Furthermore, in CXCR4-expressing ovarian cancer cells, CTCE-9908 has been shown to induce mitotic catastrophe, a unique form of cell death characterized by multinucleation and G2-M arrest, independent of apoptosis or cellular senescence.[2][3][4][5] This antagonist also deregulates DNA damage and spindle assembly checkpoint proteins.[3][4][5]
Data Presentation
The following tables summarize the quantitative effects of CTCE-9908 on ovarian cancer cell lines.
Table 1: Effect of CTCE-9908 on Ovarian Cancer Cell Viability and Proliferation
| Cell Line | CTCE-9908 Concentration (µg/mL) | Treatment Duration | Effect | Reference |
| IGROV-1, TOV-21G, SKOV-3 | 100 | 10 days | Inhibition of cell growth and viability | [6] |
| IGROV-1, TOV-21G, SKOV-3 | 0-300 | 10 days | Inhibition of migration and growth | [3][4][5] |
Table 2: Effect of CTCE-9908 on Ovarian Cancer Cell Cycle
| Cell Line | CTCE-9908 Concentration (µg/mL) | Treatment Duration | Effect | Reference |
| IGROV-1, TOV-21G, SKOV-3 | 100, 300 | Time-dependent | G2/M arrest | [7][8] |
| CXCR4-positive ovarian cancer cells | Not specified | Longer incubation | Induction of multinucleation and abnormal mitosis | [2][3][4][5] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the impact of CTCE-9908 on ovarian cancer cell invasion and related cellular processes.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
Boyden chamber apparatus with 8 µm pore size inserts
-
Matrigel basement membrane matrix
-
Human ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3)
-
CTCE-9908 TFA
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
Cotton swabs
-
Crystal Violet staining solution (0.2% Crystal Violet in 20% methanol)
-
Microscope
Protocol:
-
Thaw Matrigel on ice overnight. Dilute Matrigel to 1 mg/mL with cold, serum-free medium.
-
Coat the upper surface of the Boyden chamber inserts with 50 µL of diluted Matrigel and incubate at 37°C for 2-4 hours to allow for gelling.
-
Culture ovarian cancer cells to ~80% confluency. Serum-starve the cells for 24 hours prior to the assay.
-
Harvest cells using trypsin and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with desired concentrations of this compound (e.g., 0, 50, 100, 200 µg/mL) for 1 hour at 37°C.
-
Add 500 µL of medium containing 10% FBS to the lower chamber of the Boyden apparatus.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
Incubate the chambers at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in at least five random microscopic fields per insert.
-
Quantify the results and compare the number of invaded cells between control and CTCE-9908 treated groups.
Western Blot Analysis of CXCR4 Signaling
This protocol is for detecting changes in protein expression in the CXCR4 signaling pathway following CTCE-9908 treatment.
Materials:
-
Ovarian cancer cell lines
-
This compound
-
CXCL12
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CXCR4, anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Protocol:
-
Plate ovarian cancer cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours). In some experiments, stimulate with CXCL12 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) before lysis.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an ECL detection system.
-
Use GAPDH as a loading control to normalize protein expression levels.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
Materials:
-
Ovarian cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed ovarian cancer cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in these application notes.
Caption: CTCE-9908 blocks CXCL12 binding to CXCR4, inhibiting invasion and inducing mitotic catastrophe.
Caption: Workflow for the Boyden chamber cell invasion assay.
Caption: Workflow for analyzing cell cycle distribution using flow cytometry.
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.2. Wound Healing Assay [bio-protocol.org]
- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Imaging CXCL12-CXCR4 Signaling in Ovarian Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: CTCE-9908 TFA Treatment in Prostate Cancer Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), play a critical role in the progression and metastasis of prostate cancer. The CXCL12/CXCR4 signaling axis is implicated in tumor growth, angiogenesis, and the homing of cancer cells to distant sites, such as bone.[1][2][3] CTCE-9908 is a peptide antagonist of CXCR4 that has demonstrated efficacy in preclinical models of various cancers, including prostate cancer, by inhibiting primary tumor growth and metastasis.[2][4][5] These application notes provide a summary of the preclinical data and detailed protocols for the use of CTCE-9908 trifluoroacetate (B77799) (TFA) salt in prostate cancer xenograft models.
Mechanism of Action
CTCE-9908 is a competitive peptide analog of CXCL12 that binds to the CXCR4 receptor, thereby inhibiting the downstream signaling pathways activated by the natural ligand.[5] In prostate cancer, the inhibition of the CXCL12/CXCR4 axis by CTCE-9908 has been shown to decrease the invasive potential of cancer cells and inhibit angiogenesis.[2][3] Specifically, CTCE-9908 treatment has been associated with a reduction in microvessel density in tumors.[2] Furthermore, studies have indicated that CTCE-9908 can induce apoptosis and inhibit cellular proliferation, particularly in tumors with high expression of the anti-apoptotic protein Bcl-2.[4][6]
Data Presentation
In Vivo Efficacy of CTCE-9908 in Prostate Cancer Xenografts
| Cell Line | Xenograft Model | Treatment | Dosage | Key Findings | Reference |
| PC-3 (Bcl-2 overexpressing) | Subcutaneous | CTCE-9908 | Not specified | Statistically significant reduction in tumor size compared to control (396 ± 205 mm³ vs. 1,010 ± 215 mm³). Associated with reduced VEGF, inhibited angiogenesis and lymphangiogenesis, and induced apoptosis. | [4][6] |
| PC-3 | Orthotopic | CTCE-9908 | 25 mg/kg | Did not significantly alter primary tumor growth but significantly reduced total tumor burden, including metastases to lymph nodes and distant organs. Inhibited tumor angiogenesis. | [3] |
Comparative Efficacy of CXCR4 Antagonists in Prostate Cancer Xenografts
| Cell Line | Xenograft Model | Treatment | Dosage | Tumor Volume (Day 28) | Reference |
| PC-3 | Subcutaneous | AMD3100 (CXCR4 antagonist) | Not specified | 42.9 ± 18.4 mm³ | [7][8] |
| PC-3 | Subcutaneous | Control | Not specified | 751.9 ± 276.4 mm³ | [7][8] |
Experimental Protocols
Cell Lines and Culture
-
Cell Lines: PC-3 (human prostate adenocarcinoma), C4-2B (human prostate carcinoma, bone metastasis derivative).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Animal Models
-
Animals: Male athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before experimental manipulation.
-
Housing: Maintained in a pathogen-free environment with sterile bedding, food, and water ad libitum.
Subcutaneous Xenograft Model Protocol
-
Cell Preparation: Harvest prostate cancer cells (e.g., PC-3) during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 3-4 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
CTCE-9908 TFA Administration:
-
Preparation: Reconstitute this compound in a sterile vehicle (e.g., saline or PBS).
-
Dosage: Administer CTCE-9908 via intraperitoneal (IP) or subcutaneous (SC) injections at a dose of 25 mg/kg daily.[3]
-
Control Group: Administer an equivalent volume of the vehicle to the control group.
-
-
Endpoint: Continue treatment for a predetermined period (e.g., 4-6 weeks) or until tumors in the control group reach a predetermined size limit. Euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, protein/RNA extraction).
Orthotopic Xenograft Model Protocol
-
Cell Preparation: Prepare prostate cancer cells as described for the subcutaneous model.
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a small lower abdominal incision to expose the prostate.
-
Inject 10 µL of the cell suspension (1 x 10^5 cells) into the anterior prostate lobe using a 30-gauge needle.
-
Close the incision with sutures or surgical clips.
-
-
Tumor Growth and Metastasis Monitoring:
-
Monitor primary tumor growth and metastasis using in vivo imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
-
Treatment Administration: Administer this compound and vehicle as described for the subcutaneous model.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and perform a necropsy to collect the primary tumor and metastatic tissues (e.g., lymph nodes, lungs, bone) for analysis.
Immunohistochemical Analysis
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount on slides.
-
Staining:
-
Proliferation: Stain for Ki-67 to assess cell proliferation.
-
Apoptosis: Perform TUNEL staining to detect apoptotic cells.
-
Angiogenesis: Stain for CD31 or CD34 to visualize microvessel density.
-
-
Quantification: Quantify the staining using an appropriate imaging system and software.
Visualizations
References
- 1. Inhibition of tumor growth and histopathological changes following treatment with a chemokine receptor CXCR4 antagonist in a prostate cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CXCR4 with CTCE-9908 inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CXCR4 with CTCE-9908 inhibits prostate tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of CXCR4 antagonist CTCE-9908 on prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Inhibition of tumor growth and histopathological changes following treatment with a chemokine receptor CXCR4 antagonist in a prostate cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
how to dissolve and store CTCE-9908 TFA for experiments
These application notes provide detailed protocols for the dissolution and storage of CTCE-9908 TFA, a potent and selective antagonist of the CXCR4 receptor. The information is intended for researchers, scientists, and drug development professionals utilizing this peptide in their experiments.
Product Information
| Identifier | Value | Reference |
| Product Name | This compound | [1][2] |
| Molecular Formula | C88H148F3N27O25 | [1][2] |
| Molecular Weight | 2041.28 g/mol | [1][2] |
| CAS Number | 1030384-98-5 | [3][4] |
| Mechanism of Action | Potent and selective CXCR4 antagonist | [1][3][5] |
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its biological activity and ensuring experimental reproducibility.
Solubility Data:
| Solvent | Concentration | Notes | Reference |
| Water (H₂O) | Up to 33.33 mg/mL (17.29 mM) | Ultrasonic treatment may be required to fully dissolve the peptide. | [6] |
| Water (H₂O) | Soluble to 2 mg/mL | [4] | |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mM | Can be used if the peptide does not dissolve in water. | [5] |
Storage Recommendations:
| Form | Temperature | Duration | Notes | Reference |
| Solid Powder | -20°C | 1 year | Store under nitrogen, away from moisture. | [6] |
| Solid Powder | -80°C | 2 years | Store under nitrogen, away from moisture. | [6] |
| Stock Solution (in solvent) | -20°C | 1 month | Store under nitrogen, away from moisture. Aliquot to avoid repeated freeze-thaw cycles. | [3][6] |
| Stock Solution (in solvent) | -80°C | 6 months | Store under nitrogen, away from moisture. Aliquot to avoid repeated freeze-thaw cycles. | [3][6] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in Water
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 2041.28 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 2041.28 g/mol * 1000 mg/g
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of sterile water to the tube.
-
Dissolution:
-
Vortex the tube for 30-60 seconds to facilitate dissolution.
-
If the peptide does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.[6]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Sterilization (Optional but Recommended): If the stock solution will be used in cell culture experiments, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube.[3]
-
Aliquoting and Storage:
Preparation of Working Solutions
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature or on ice.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate sterile buffer or cell culture medium for your experiment.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can degrade the peptide.
-
Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted solutions.
Signaling Pathway and Experimental Workflow
CTCE-9908 is an antagonist of the CXCR4 receptor, which is activated by its ligand CXCL12 (also known as SDF-1). The CXCL12/CXCR4 signaling axis plays a crucial role in various cellular processes, including cell migration, proliferation, and survival.[8][9][10][11] By blocking this interaction, CTCE-9908 can inhibit these downstream effects, which is particularly relevant in cancer research where this pathway is often dysregulated.[7][12][13]
Figure 1. Simplified CXCR4 signaling pathway and the inhibitory action of this compound.
Figure 2. General experimental workflow for in vitro studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. CTCE-9908 | CXCR4 antagonist | Probechem Biochemicals [probechem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 10. Chemotaxis - CXCR4 signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. The involvement of a chemokine receptor antagonist CTCE-9908 and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of CXCR4 by CTCE-9908 inhibits breast cancer metastasis to lung and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CTCE-9908 TFA and Docetaxel Combinatorial Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis and therapeutic resistance are primary obstacles in the effective treatment of many cancers. The combination of targeted therapies with conventional cytotoxic agents represents a promising strategy to enhance anti-tumor efficacy and overcome resistance. This document provides detailed application notes and protocols for the combinatorial use of CTCE-9908 TFA, a potent CXCR4 antagonist, and docetaxel (B913), a widely used chemotherapeutic agent.
This compound is a peptide analog of CXCL12 that competitively inhibits the binding of CXCL12 to its receptor, CXCR4. The CXCL12/CXCR4 signaling axis is critically involved in tumor progression, metastasis, and the homing of cancer cells to specific organs.[1] By blocking this pathway, CTCE-9908 has been shown to inhibit primary tumor growth and metastasis in various cancer models, including breast cancer, ovarian cancer, and osteosarcoma.[2][3][4] Mechanistically, CTCE-9908 can induce mitotic catastrophe and inhibit cancer cell migration.[3][5]
Docetaxel is a taxane-based chemotherapeutic that functions primarily by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6] It is a standard-of-care for numerous malignancies, including breast, prostate, and non-small cell lung cancer.[7] However, intrinsic and acquired resistance to docetaxel can limit its clinical utility.
The combination of this compound and docetaxel has demonstrated enhanced anti-tumor effects, suggesting a synergistic or additive relationship.[5][6] This protocol provides a framework for researchers to investigate this promising combination therapy in both in vivo and in vitro settings.
Mechanism of Action: A Dual-Pronged Attack
The enhanced efficacy of the this compound and docetaxel combination stems from their distinct yet complementary mechanisms of action.
-
This compound: As a selective CXCR4 antagonist, this compound disrupts the communication between cancer cells and their microenvironment. By blocking the CXCL12/CXCR4 axis, it can:
-
Docetaxel: This agent targets the fundamental process of cell division by:
The combination of these two agents is hypothesized to create a multi-faceted attack on cancer cells, simultaneously disrupting their metastatic potential and directly inducing cell death.
Supporting Data
The following tables summarize key quantitative data from preclinical studies on this compound and its combination with docetaxel.
Table 1: In Vivo Efficacy of this compound Monotherapy in a Breast Cancer Mouse Model [3]
| Treatment Group | Dose and Schedule | Primary Tumor Growth Inhibition (at 3.5 weeks) |
| This compound | 50 mg/kg; s.c.; 5 days/week for 4.5 weeks | 45% |
Table 2: In Vivo Efficacy of this compound and Docetaxel Combination Therapy in a Transgenic Mouse Model of Breast Cancer [5]
| Treatment Group | Tumor Volume Decrease (vs. Docetaxel alone) |
| CTCE-9908 in combination with docetaxel | 38% |
Table 3: In Vitro Effects of this compound on Ovarian Cancer Cell Lines [3]
| Cell Lines | This compound Concentration Range | Observed Effects |
| IGROV, TOV21G, SKOV3 | 0-300 µg/mL (for 10 days) | Inhibition of migration and growth, induction of multinucleation, G2-M arrest, and abnormal mitosis. |
Experimental Protocols
In Vivo Combinatorial Therapy in a Murine Breast Cancer Model
This protocol is adapted from studies using the MMTV-PyMT transgenic mouse model of breast cancer.[3][5]
1. Animal Model:
-
FVB/N-Tg(MMTV-PyMT)634Mul/J female mice are a suitable model as they spontaneously develop mammary tumors that metastasize.
2. Reagents:
-
This compound (≥95% purity)
-
Docetaxel
-
Vehicle for this compound (e.g., sterile saline)
-
Vehicle for Docetaxel (e.g., polysorbate 80 and 13% ethanol (B145695) in saline)
3. Treatment Groups:
-
Vehicle Control
-
This compound alone (50 mg/kg)
-
Docetaxel alone (e.g., 10 mg/kg)
-
This compound (50 mg/kg) + Docetaxel (e.g., 10 mg/kg)
4. Administration:
-
This compound: Administer 50 mg/kg via subcutaneous (s.c.) injection, 5 days per week.
-
Docetaxel: Administer intravenously (i.v.) or intraperitoneally (i.p.) at a dose of 10 mg/kg, once weekly. The administration should be staggered with this compound on treatment days.
5. Procedure:
-
Allow tumors to reach a palpable size (e.g., ~100 mm³) before initiating treatment.
-
Randomize mice into the four treatment groups.
-
Administer treatments as per the schedule for a predefined period (e.g., 4 weeks).
-
Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound and docetaxel, alone and in combination, on breast cancer cell lines (e.g., MDA-MB-231, MCF-7).
1. Cell Culture:
-
Culture breast cancer cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
2. Reagents:
-
This compound
-
Docetaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
3. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and docetaxel.
-
Treat cells with varying concentrations of each drug alone and in a fixed-ratio combination. Include a vehicle-only control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each treatment and use software like CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vitro Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of the combination therapy on the migratory capacity of breast cancer cells.
1. Cell Culture and Reagents:
-
As described in the cell viability assay protocol.
-
Transwell inserts (8 µm pore size) for 24-well plates.
-
Crystal violet staining solution.
2. Procedure:
-
Serum-starve the cells for 24 hours prior to the assay.
-
Resuspend cells in serum-free media containing the desired concentrations of this compound, docetaxel, or the combination.
-
Add 1 x 10⁵ cells to the upper chamber of the Transwell insert.
-
Fill the lower chamber with media containing a chemoattractant (e.g., 10% FBS).
-
Incubate for 16-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid).
-
Quantify the migrated cells by measuring the absorbance of the eluted stain at 595 nm or by counting the stained cells under a microscope.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Combined signaling pathways of this compound and Docetaxel.
Caption: Experimental workflow for evaluating the combination therapy.
Caption: Logical relationship of the combinatorial therapeutic strategy.
References
- 1. Weekly docetaxel in minimally pretreated cancer patients: a dose-escalation study focused on feasibility and cumulative toxicity of long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The involvement of a chemokine receptor antagonist CTCE-9908 and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Multicenter Study of Docetaxel at a Dose of 100 mg/m2 in Japanese Patients with Advanced or Recurrent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of CTCE-9908 TFA Effects on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTCE-9908 TFA is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, when activated by its ligand CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), plays a critical role in tumor progression, including proliferation, survival, angiogenesis, and metastasis.[1][2] High expression of CXCR4 is often correlated with a poor prognosis in various cancers.[3] CTCE-9908, a peptide analog of CXCL12, competitively binds to CXCR4, thereby inhibiting the downstream signaling pathways.[4] This inhibition leads to reduced tumor growth and metastasis, making CTCE-9908 a promising candidate for cancer therapy.[4]
These application notes provide detailed protocols for in vivo imaging of the therapeutic effects of this compound on tumor growth using bioluminescence imaging (BLI).
Mechanism of Action: The CXCL12/CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 activates several downstream signaling pathways that promote cancer progression. CTCE-9908 competitively inhibits this initial binding step.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on tumor growth and metastasis from various preclinical studies.
Table 1: Effect of CTCE-9908 on Primary Tumor Growth
| Cancer Model | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Breast Cancer | MDA-MB-231 xenograft | 25 mg/kg, s.c., 5 days/week | 7-fold reduction at 5 weeks, 5-fold reduction at 6 weeks | [4] |
| Breast Cancer | PyMT transgenic | 50 mg/kg, s.c., 5 days/week for 3.5 weeks | 45% inhibition | [5] |
| Prostate Cancer | PC-3-Bcl-2 xenograft | Daily i.p. injections | Significant reduction (396 ± 205 mm³ vs. 1010 ± 215 mm³ in control) |
Table 2: Effect of CTCE-9908 on Metastasis
| Cancer Model | Animal Model | Treatment Protocol | Reduction in Metastasis | Reference |
| Breast Cancer | MDA-231-BSC12 intracardiac | 25 mg/kg, s.c., 5 days/week | 9-fold reduction at 5 weeks, 20-fold reduction at 6 weeks | [4] |
| Osteosarcoma | K7M2 tail vein injection | Pre-treatment of cells | 50% reduction in lung nodules |
Table 3: Efficacy of CTCE-9908 in Combination Therapies
| Cancer Model | Animal Model | Combination Treatment | Enhanced Effect | Reference |
| Breast Cancer | PyMT transgenic | CTCE-9908 + Docetaxel (B913) | 38% decrease in tumor volume compared to docetaxel alone | [5] |
| Breast Cancer | PyMT transgenic | CTCE-9908 + DC101 (anti-VEGFR2) | 37% decrease in primary tumor volume and 75% reduction in distant metastasis compared to DC101 alone | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound peptide
-
Sterile water for injection or sterile phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound peptide in sterile water for injection or PBS to a desired stock concentration. For example, to prepare a 10 mg/mL stock solution, add 1 mL of sterile water to 10 mg of the peptide.
-
Solubilization: Gently vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Sterilization: Filter the reconstituted solution through a 0.22 µm sterile filter into a sterile vial.
-
Aliquoting and Storage: Aliquot the sterile solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, the solution can be stored at 4°C for a few days.
-
Dosing Preparation: On the day of injection, thaw an aliquot of the stock solution and dilute it with sterile PBS to the final desired concentration for injection. The final injection volume for subcutaneous or intraperitoneal administration in mice is typically 100-200 µL.
Protocol 2: In Vivo Tumor Growth Monitoring using Bioluminescence Imaging (BLI)
This protocol outlines the procedure for establishing a tumor xenograft model and monitoring the therapeutic effects of this compound using BLI.
Materials:
-
CXCR4-expressing cancer cells stably expressing luciferase (e.g., MDA-MB-231-luc)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Complete cell culture medium
-
Sterile PBS
-
Matrigel (optional)
-
D-Luciferin
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Culture the luciferase-expressing cancer cells in the appropriate complete medium.
-
Harvest the cells during the exponential growth phase.
-
Wash the cells with sterile PBS and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank or orthotopically into the target organ of each mouse.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to establish and grow to a palpable size or a detectable bioluminescent signal (typically 7-14 days).
-
Randomize the mice into control and treatment groups.
-
Administer this compound to the treatment group according to the desired dosing schedule (e.g., 25 mg/kg, subcutaneously, 5 days a week).[4] Administer the vehicle (e.g., sterile PBS) to the control group.
-
-
Bioluminescence Imaging:
-
At predetermined time points (e.g., weekly), perform BLI to monitor tumor growth.
-
Anesthetize the mice with isoflurane.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Wait for the peak of the bioluminescent signal (typically 10-15 minutes post-luciferin injection).
-
Place the mice in the imaging chamber of the in vivo imaging system and acquire bioluminescent images.
-
Acquire a photographic image for anatomical reference.
-
-
Data Analysis:
-
Use the imaging software to define a region of interest (ROI) around the tumor.
-
Quantify the bioluminescent signal within the ROI, typically expressed as total flux (photons/second).
-
Compare the tumor growth rates between the control and this compound-treated groups over time.
-
Experimental Workflow
The following diagram illustrates the overall workflow for an in vivo study evaluating the effects of this compound on tumor growth.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of CXCR4 antagonist CTCE-9908 on prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Inconsistent Results with CTCE-9908 TFA: A Technical Support Guide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CTCE-9908 TFA. Unexplained variations in experimental outcomes can be a significant source of frustration and delay. This guide is designed to directly address specific issues that may arise during your experiments, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with peptide-based inhibitors like this compound often stem from issues with solubility, storage, or variations in experimental protocols. Complete solubilization is critical for accurate and reproducible concentrations. We recommend starting with the dissolution guidelines provided in this guide. Additionally, ensure consistent cell culture conditions and precise timing of treatments.
Q2: I am having trouble dissolving this compound. What is the recommended procedure?
Proper dissolution is crucial for the biological activity of this compound. Follow these steps for optimal solubility:
-
Attempt to dissolve the peptide in sterile, distilled water first.
-
If the peptide does not fully dissolve in water, a 10%-30% acetic acid solution can be tried.
-
For highly hydrophobic peptides, a small amount of DMSO can be used to initially solubilize the compound, followed by dilution with water to the desired concentration.[1]
Q3: What is the mechanism of action for this compound?
CTCE-9908 is a potent and selective antagonist of the CXCR4 receptor.[1][2] It functions by competitively binding to CXCR4, thereby inhibiting the binding of its natural ligand, CXCL12 (also known as SDF-1α).[3] This inhibition disrupts the downstream signaling pathways associated with cell migration, proliferation, and survival.[3][4]
Q4: What are the expected cellular effects of this compound treatment?
In CXCR4-expressing cancer cells, this compound has been shown to induce mitotic catastrophe, leading to cytotoxicity.[1] It can also inhibit cell migration and growth.[1] Notably, it has been observed to cause multinucleation, G2-M cell cycle arrest, and abnormal mitosis, without inducing apoptosis or cellular senescence.[1]
Q5: At what concentrations should I use this compound in my in vitro experiments?
The effective concentration of this compound can vary depending on the cell line and the specific assay. Based on published studies, a range of 0-300 μg/mL has been used to inhibit migration and growth in CXCR4-expressing ovarian cancer cell lines.[1][2] For prostate cancer cell invasion assays, a concentration of 50 μg/ml has been shown to be effective.[5][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Data Summary
The following tables summarize key quantitative data from studies utilizing this compound.
Table 1: In Vitro Experimental Parameters
| Cell Line | Assay | Concentration Range | Duration | Observed Effect |
| IGROV, TOV21G, SKOV3 (Ovarian Cancer) | Migration & Growth Inhibition | 0-300 μg/mL | 10 days | Inhibition of migration and growth[1][2] |
| PC-3 (Prostate Cancer) | Chemoinvasion Assay | 50 μg/mL | Not Specified | Significant reduction in CXCL12-induced chemoinvasion[5][6] |
| B16 F10 (Melanoma) | Cell Survival | IC50 (predicted) | Up to 100 hours | Inhibition of cell survival[4] |
Table 2: In Vivo Experimental Parameters
| Animal Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Observed Effect |
| FVB/N TgN (MMTV-PyMT)634 Male Mice | Breast Cancer | 25, 50, 100 mg/kg | Subcutaneous (s.c.) | 5 days per week for 4.5 weeks | Slowed rate of primary tumor growth[1][2] |
| Mouse Model | Breast Cancer | 25 mg/kg | Subcutaneous (s.c.) | 5 days per week | Significant reduction in primary tumor growth and metastasis[7] |
| Orthotopic Prostate Cancer Model | Prostate Cancer | 25 mg/kg | Not Specified | Significant reduction in total tumor burden and metastasis[6] |
Experimental Protocols
Protocol 1: In Vitro Cell Migration Assay (Boyden Chamber Assay)
-
Cell Preparation: Culture CXCR4-expressing cells to 70-80% confluency. Harvest the cells and resuspend them in a serum-free medium.
-
Chamber Setup: Place an 8 µm pore size polycarbonate membrane in a Boyden chamber. In the lower chamber, add a medium containing CXCL12 as a chemoattractant.
-
Treatment: In the upper chamber, add the cell suspension pre-incubated with varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the chamber for a period sufficient for cell migration to occur (typically 4-24 hours) at 37°C in a humidified incubator.
-
Analysis: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several microscopic fields.
Protocol 2: In Vivo Tumor Growth and Metastasis Model
-
Cell Implantation: Implant cancer cells (e.g., MDA-MB-231 for breast cancer) into the appropriate site in immunocompromised mice (e.g., mammary fat pad for primary tumor growth or tail vein injection for metastasis).[7]
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers or an imaging modality like bioluminescence if the cells are luciferase-tagged.[7]
-
Treatment Administration: Once tumors are established, begin treatment with this compound (e.g., 25 mg/kg, subcutaneously, 5 days a week) or a vehicle control.[6][7]
-
Endpoint Analysis: At the end of the study, sacrifice the animals and excise the primary tumors and metastatic organs (e.g., lungs, lymph nodes). Analyze tumor weight, volume, and the number of metastatic nodules. Immunohistochemistry can be performed to assess markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD34).[5][6]
Visual Guides
To further clarify the processes involved, the following diagrams illustrate the key signaling pathway and a troubleshooting workflow.
Caption: Inhibition of the CXCL12/CXCR4 signaling pathway by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. The involvement of a chemokine receptor antagonist CTCE-9908 and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro effects and mathematical modelling of CTCE-9908 (a chemokine receptor 4 antagonist) on melanoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CXCR4 with CTCE-9908 inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CXCR4 with CTCE-9908 inhibits prostate tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing CTCE-9908 TFA dosage for in vivo studies
Disclaimer: The compound "CTCE-9908" is understood to be a hypothetical agent for the purpose of this guide. The following information is based on established principles for in vivo studies of small molecule inhibitors, using a CXCR4 antagonist as a representative example, and is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for CTCE-9908 TFA in a mouse xenograft model?
A1: For a novel CXCR4 inhibitor like this compound, a conservative starting dose is recommended. This is typically derived from in vitro IC50 or EC50 values and adjusted based on allometric scaling from any available large animal data. If no prior in vivo data exists, a common starting point is 1-5 mg/kg daily. A dose-escalation study is crucial to determine the optimal dose.
Q2: How does the trifluoroacetic acid (TFA) salt form of CTCE-9908 affect its in vivo performance?
A2: The TFA salt form can influence several properties of CTCE-9908:
-
Solubility: TFA salts often enhance the aqueous solubility of small molecules, which can be advantageous for formulation.
-
Stability: The salt form can impact the compound's stability in solution and in vivo.
-
Toxicity: While generally considered safe at low concentrations, residual TFA can cause local irritation or systemic toxicity at higher doses. It is essential to consider the contribution of TFA to the overall molar dose and to monitor for any TFA-related adverse effects.
Q3: What are the key considerations for designing a dose-response study for this compound?
A3: A well-designed dose-response study should include:
-
A vehicle control group.
-
At least 3-4 dose levels of this compound, spaced appropriately (e.g., half-log intervals).
-
A positive control, if a standard-of-care exists for the model.
-
Sufficient animals per group (typically 8-10 for xenograft studies) to achieve statistical power.
-
Clear endpoints, including tumor volume, body weight, and any relevant pharmacodynamic markers.
Troubleshooting Guide
Q1: I am not observing any anti-tumor efficacy with this compound. What are the possible reasons?
A1: A lack of efficacy can stem from several factors. Consider the following troubleshooting steps:
-
Suboptimal Dosing: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue.
-
Poor Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or rapid clearance, leading to insufficient drug exposure.
-
Target Engagement: Confirm that this compound is reaching and binding to its target (CXCR4) in the tumor.
-
Formulation Issues: The compound may be precipitating out of solution or be unstable in the chosen vehicle.
Q2: My mice are showing signs of toxicity (e.g., weight loss, ruffled fur) at what I thought was a therapeutic dose. What should I do?
A2: Toxicity can confound efficacy results. It is important to:
-
Perform a Maximum Tolerated Dose (MTD) study: This will help establish the upper limit for safe dosing.
-
Monitor animal health closely: Daily monitoring of body weight, clinical signs, and behavior is crucial. A common endpoint for toxicity is a 15-20% loss in body weight.
-
Consider the vehicle: The vehicle itself may be contributing to toxicity.
-
Evaluate the contribution of TFA: At high doses, the TFA counter-ion can cause adverse effects. Consider preparing a different salt form if TFA toxicity is suspected.
Data and Protocols
Quantitative Data Summary
Table 1: Example Dose-Escalation Study Design for this compound
| Group | Treatment | Dose (mg/kg) | Route | Frequency |
| 1 | Vehicle | - | SC | QD |
| 2 | This compound | 5 | SC | QD |
| 3 | This compound | 15 | SC | QD |
| 4 | This compound | 50 | SC | QD |
SC: Subcutaneous; QD: Once daily
Table 2: Example Toxicity Scoring for In Vivo Studies
| Score | Body Weight Loss | Clinical Signs |
| 0 | < 5% | Normal |
| 1 | 5-10% | Mild lethargy, ruffled fur |
| 2 | 10-15% | Moderate lethargy, hunched posture |
| 3 | > 15% | Severe lethargy, ataxia |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain as your efficacy model (e.g., BALB/c or NOD/SCID).
-
Group Allocation: Randomly assign mice to groups (n=3-5 per group), including a vehicle control and at least 3-4 escalating dose levels of this compound.
-
Dosing: Administer the compound daily for 5-14 days.
-
Monitoring: Record body weight daily and observe for clinical signs of toxicity twice daily.
-
Endpoint: The MTD is defined as the highest dose that does not result in significant toxicity (e.g., >15% body weight loss or severe clinical signs).
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
Animal Model: Use the same mouse strain as in your efficacy studies.
-
Dosing: Administer a single dose of this compound at a therapeutically relevant level.
-
PK Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma for this compound concentrations using LC-MS/MS.
-
PD Sampling: At selected time points, collect tumor tissue.
-
PD Analysis: Analyze tumor lysates for downstream markers of CXCR4 inhibition (e.g., p-ERK, p-AKT) by Western blot or ELISA to confirm target engagement.
Visualizations
Caption: Hypothetical signaling pathway of CTCE-9908 as a CXCR4 antagonist.
Caption: Experimental workflow for in vivo dose optimization of this compound.
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
CTCE-9908 TFA solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CTCE-9908 TFA and encountering solubility issues in aqueous solutions.
Troubleshooting Guide
Issue: this compound is not dissolving or is forming a precipitate in my aqueous solution.
This is a common challenge with synthetic peptides supplied as trifluoroacetate (B77799) (TFA) salts. The TFA counter-ion can influence the pH and overall solubility of the peptide.[1][2][3] Follow these steps to systematically troubleshoot and resolve solubility issues.
dot
References
preventing CTCE-9908 TFA degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with CTCE-9908 TFA in cell culture. Our goal is to help you prevent its degradation and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability, handling, and use of this compound.
| Question | Answer |
| What are the recommended storage conditions for this compound? | For long-term storage of the powder, temperatures of -20°C or -80°C are recommended.[1][2] Stock solutions should also be stored at -20°C or -80°C and used within a month, although preparing fresh solutions is ideal.[2][3] To maintain stability, avoid repeated freeze-thaw cycles.[2][3] |
| How should I prepare stock solutions of this compound? | It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO or sterile water. Prepare high-concentration stock solutions to minimize the final solvent concentration in your cell culture medium, which can be toxic to cells. Aliquot the stock solution into single-use vials to prevent contamination and degradation from multiple freeze-thaw cycles.[3] |
| What is the stability of this compound in cell culture media? | The stability of peptide-based inhibitors like CTCE-9908 in complex biological media can be variable.[1] Factors such as the composition of the media, the presence of serum, pH, and incubation temperature can all influence its stability.[4][5] For long-term experiments, it is advisable to refresh the media with freshly diluted this compound at regular intervals. |
| Can the Trifluoroacetic acid (TFA) salt affect my cells? | Yes, the TFA counter-ion can have direct biological effects. Studies have shown that TFA can inhibit the proliferation of certain cell types at specific concentrations.[6] It is crucial to include a vehicle control in your experiments that contains the same final concentration of the solvent and, if possible, a TFA salt control to account for any effects of the counter-ion. |
| What are the primary causes of this compound degradation in cell culture? | Several factors can contribute to the degradation of this compound in cell culture media. These include enzymatic degradation by proteases and peptidases present in serum, pH instability of the media, and chemical reactions with components of the media.[5] Adsorption to plasticware can also lead to a decrease in the effective concentration.[4] |
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect of the inhibitor. | Inhibitor Instability/Degradation: this compound may be degrading in the cell culture media over the course of the experiment.[1] | Perform a stability study of the inhibitor in your specific media and under your experimental conditions. Consider refreshing the media with a fresh inhibitor at regular intervals for long-term experiments.[7] |
| Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition. | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental endpoint. | |
| Poor Cell Permeability: The inhibitor may not be effectively entering the cells to reach its intracellular target. | While CTCE-9908 acts on an extracellular receptor (CXCR4), ensure that the experimental conditions do not hinder its access to the cell surface. | |
| High cellular toxicity observed at effective concentrations. | Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways. | Use the lowest effective concentration of the inhibitor. Consider using a more selective CXCR4 antagonist if available. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO).[7] | |
| TFA Salt Effect: The TFA counter-ion itself may be contributing to cytotoxicity.[6] | Include a TFA salt control (without the peptide) to assess the specific toxicity of the counter-ion in your cell line. | |
| Variability between experimental replicates. | Inconsistent Inhibitor Concentration: This can be due to improper mixing of the stock solution or adsorption of the peptide to plasticware. | Ensure thorough mixing of the stock solution before dilution. Use low-protein-binding plates and pipette tips to minimize adsorption.[4] |
| Cell Culture Conditions: Variations in cell density, media volume, or incubation time can lead to inconsistent results. | Standardize all cell culture parameters across all experimental replicates. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific experimental setup.
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of this compound in sterile, nuclease-free water or DMSO.
-
Prepare your complete cell culture medium (with and without serum, if applicable).
-
Prepare a working solution of this compound by diluting the stock solution in the cell culture medium to your final experimental concentration.
-
-
Experimental Procedure:
-
In a multi-well plate, add the this compound working solution to triplicate wells for each condition.
-
Include a "time 0" control by immediately collecting an aliquot after addition.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots from each well.
-
Store the collected aliquots at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of the intact this compound in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample. This will provide a stability profile of the compound under your experimental conditions.
-
Visualizing the CTCE-9908 Mechanism of Action
CXCL12/CXCR4 Signaling Pathway
CTCE-9908 is an antagonist of the CXCR4 receptor. It works by blocking the binding of the chemokine CXCL12 (also known as SDF-1) to CXCR4.[9] This inhibition disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.[10][11]
Caption: CTCE-9908 blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.
Experimental Workflow for Assessing this compound Stability
A systematic workflow is essential for accurately determining the stability of this compound in your experiments.
Caption: Workflow for determining the stability of this compound in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The involvement of a chemokine receptor antagonist CTCE-9908 and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing CTCE-9908 TFA Off-Target Effects
Welcome to the technical support center for researchers utilizing the CXCR4 antagonist, CTCE-9908. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects arising from trifluoroacetic acid (TFA), a common counterion in commercially available synthetic peptides like CTCE-9908.
Frequently Asked Questions (FAQs)
Q1: What is CTCE-9908 and what is its mechanism of action?
A1: CTCE-9908 is a potent and selective antagonist of the CXCR4 receptor.[1][2] It functions by competitively binding to CXCR4, thereby inhibiting the interaction between the receptor and its natural ligand, CXCL12 (also known as SDF-1).[3] This blockade disrupts downstream signaling pathways involved in cell migration, proliferation, and survival, which are often implicated in cancer metastasis.[3]
Q2: What is Trifluoroacetic Acid (TFA) and why is it present in my CTCE-9908 sample?
A2: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of peptide synthesis and during purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5] Consequently, synthetic peptides like CTCE-9908 are often supplied as TFA salts, where the TFA counterion is associated with positively charged residues on the peptide. The amount of residual TFA can constitute a significant portion of the peptide's total weight.[4]
Q3: Can the TFA counterion affect my experimental results?
A3: Yes, the TFA counterion can significantly impact cell-based assays.[4] At certain concentrations, TFA can be cytotoxic, inhibit or sometimes even promote cell proliferation, which could be misinterpreted as the biological effect of CTCE-9908.[4][6] It can also alter the pH of your cell culture medium and interfere with assay readings.[6]
Q4: At what concentrations does TFA typically show off-target effects?
A4: The cytotoxic concentration of TFA can vary depending on the cell line and the duration of the experiment.[4] Some sensitive cell lines can be affected by TFA concentrations as low as 10 nM, while more significant toxicity is often observed in the micromolar to millimolar range.[6] It is crucial to determine the toxicity threshold for your specific cell line.[4]
Q5: How can I determine if the observed effects in my experiment are from CTCE-9908 or the TFA salt?
A5: The most effective method is to run a "TFA control" experiment. This involves treating your cells with a solution containing only TFA at the same concentrations present in your CTCE-9908 experimental conditions. This will allow you to distinguish the effects of the TFA counterion from the specific activity of the CTCE-9908 peptide.[4]
Q6: What are the alternatives to TFA salts for CTCE-9908?
A6: If TFA is found to be interfering with your experiments, you can perform a counterion exchange to replace TFA with a more biocompatible counterion, such as hydrochloride (HCl) or acetate (B1210297).[7][8] Many peptide suppliers also offer custom synthesis with these alternative salt forms.[9]
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity or Inhibition of Cell Proliferation
Possible Cause: The observed effect may be due to the cytotoxic effects of the TFA counterion rather than the on-target activity of CTCE-9908.
Troubleshooting Steps:
-
Run a TFA Control:
-
Prepare solutions of TFA alone in the same concentrations that are present in your CTCE-9908 experiments.
-
Treat your cells with the TFA-only solutions in parallel with your CTCE-9908-treated cells.
-
If the TFA control shows similar levels of cytotoxicity to the CTCE-9908-treated wells, TFA interference is the likely cause.[4]
-
-
Perform a Counterion Exchange:
-
If TFA toxicity is confirmed, exchange the TFA counterion for HCl or acetate using established protocols (see "Experimental Protocols" section below).
-
Repeat the experiment with the HCl or acetate salt of CTCE-9908.
-
Problem 2: Inconsistent or Non-Reproducible Results Between Experiments
Possible Cause: This can be due to batch-to-batch variability in the amount of residual TFA in your CTCE-9908 samples or inconsistent pH changes in the cell culture medium.
Troubleshooting Steps:
-
Quantify Peptide Content: If possible, determine the net peptide content of your CTCE-9908 stock to ensure you are using consistent concentrations of the active peptide in each experiment.
-
Standardize pH: Ensure that the pH of your final cell culture medium is consistent across all experimental conditions after the addition of your CTCE-9908 stock solution. TFA is a strong acid and can lower the pH of unbuffered solutions.[6]
-
Perform Counterion Exchange: For maximum consistency, switching to a more biocompatible counterion like HCl or acetate can eliminate the variable effects of TFA.[7][8]
Quantitative Data: Reported Cytotoxic Effects of TFA
The following table summarizes the reported cytotoxic concentrations of TFA in various cell lines. Note that IC50 values can vary based on experimental conditions.
| Cell Line | Effect | Reported TFA Concentration | Citation(s) |
| HUVEC | Inhibition of Proliferation | ~0.1 mM | [4] |
| Jurkat | Significant Toxicity | ~5 mM | [4] |
| PC-12 | Significant Cell Death | 1-5 mM | [4] |
| Osteoblasts | Reduced Cell Number | 10 nM - 100 nM | [6] |
| Chondrocytes | Reduced Cell Number | 10 nM - 100 nM | [6] |
| Multiple (e.g., HeLa, HEK293) | General Cytotoxicity | >100 µM | [4] |
Mandatory Visualizations
Caption: CXCR4 signaling pathway and points of interference.
Caption: Troubleshooting workflow for CTCE-9908 experiments.
Experimental Protocols
Protocol 1: TFA Counterion Exchange to Hydrochloride (HCl) Salt
Objective: To replace the TFA counterion of CTCE-9908 with the more biocompatible HCl counterion.
Materials:
-
CTCE-9908 (TFA salt)
-
100 mM Hydrochloric Acid (HCl)
-
Distilled, deionized water
-
Lyophilizer
Methodology:
-
Dissolve the CTCE-9908 TFA salt in distilled water at a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.
-
Allow the solution to stand at room temperature for at least one minute.
-
Freeze the solution using liquid nitrogen or in a -80°C freezer.
-
Lyophilize the frozen solution overnight until all liquid is removed.
-
For complete exchange, re-dissolve the lyophilized peptide in the HCl solution (steps 2-5) and repeat the lyophilization process at least two more times.
-
After the final lyophilization, the CTCE-9908 is in the HCl salt form and can be reconstituted in the appropriate buffer for your experiment.
Protocol 2: Cell Migration Assay (Boyden Chamber)
Objective: To assess the inhibitory effect of CTCE-9908 on CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing cells (e.g., MDA-MB-231, Jurkat)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plate
-
Serum-free cell culture medium
-
Recombinant human CXCL12
-
CTCE-9908 (TFA-free)
-
Cell stain (e.g., Crystal Violet or DAPI)
-
Cotton swabs
Methodology:
-
Cell Preparation: Culture CXCR4-expressing cells to ~80% confluency. Starve the cells in serum-free medium for 2-4 hours prior to the assay. Resuspend the cells in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.
-
Chemoattractant Preparation: Add 500 µL of serum-free medium containing CXCL12 (at a pre-determined optimal concentration, e.g., 100 ng/mL) to the lower wells of the 24-well plate.
-
Inhibitor Treatment: In a separate tube, pre-incubate the cell suspension with various concentrations of TFA-free CTCE-9908 for 30 minutes at 37°C. Include a vehicle-only control.
-
Assay Setup: Add 300 µL of the cell suspension (with or without CTCE-9908) to the inside of each Transwell insert.
-
Incubation: Incubate the plate for 2-24 hours in a cell culture incubator (37°C, 5% CO2). The optimal time should be determined empirically for your cell line.
-
Removal of Non-migrated Cells: Carefully remove the medium from the inside of the inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migratory cells.
-
Staining and Quantification:
-
Transfer the inserts to a new 24-well plate containing a cell stain (e.g., 0.5% crystal violet in 25% methanol) and incubate for 10-15 minutes.
-
Gently wash the inserts in water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells on the underside of the membrane in several random fields of view using a microscope. Alternatively, the stain can be extracted (e.g., with 10% acetic acid) and the absorbance measured on a plate reader.[10][11][12][13]
-
Protocol 3: Calcium Mobilization Assay
Objective: To measure the effect of CTCE-9908 on CXCL12-induced intracellular calcium flux.
Materials:
-
CXCR4-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Recombinant human CXCL12
-
CTCE-9908 (TFA-free)
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Fluorometric plate reader or flow cytometer
Methodology:
-
Cell Loading:
-
Resuspend cells in assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM) and Pluronic F-127 (to aid dye solubilization) for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove extracellular dye and resuspend in assay buffer.
-
-
Baseline Measurement: Aliquot the loaded cells into a 96-well plate. Measure the baseline fluorescence for a short period (e.g., 30-60 seconds) using a plate reader or flow cytometer.
-
Inhibitor Addition: Add various concentrations of TFA-free CTCE-9908 to the wells and incubate for a few minutes.
-
Stimulation: Add CXCL12 to stimulate the cells and immediately begin recording the fluorescence signal over time (typically for 2-5 minutes).
-
Controls:
-
Positive Control: Add ionomycin at the end of the experiment to determine the maximum calcium response.
-
Negative Control: Add EGTA to chelate extracellular calcium and confirm that the signal is from intracellular stores.
-
-
Data Analysis: The change in fluorescence intensity (or ratio for ratiometric dyes like Indo-1) over time reflects the intracellular calcium concentration. Compare the peak fluorescence in the presence and absence of CTCE-9908 to determine the extent of inhibition.[14][15][16][17][18]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. A Rapid and Accurate Bioluminescence-Based Migration Assay Permitting Analysis of Tumor Cell/Stromal Cell Interactions [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bu.edu [bu.edu]
- 15. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 16. Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 18. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CTCE-9908 TFA Efficacy in Migration Assays
Welcome to the technical support center for CTCE-9908 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in cell migration assays. Here you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the trifluoroacetate (B77799) salt of CTCE-9908, a potent and selective antagonist of the CXCR4 receptor.[1] It functions by competitively binding to CXCR4, thereby inhibiting the binding of its natural ligand, CXCL12 (also known as SDF-1).[2] This blockage disrupts the downstream signaling pathways that are crucial for cell migration, proliferation, and survival.[1][3] The CXCL12/CXCR4 axis is a key pathway implicated in the metastasis of various cancers.[4]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in cancer research to inhibit the migration and invasion of cancer cells that express the CXCR4 receptor.[1][3] It is a valuable tool for studying the role of the CXCL12/CXCR4 signaling pathway in tumor progression and metastasis.[2]
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound can be dissolved in sterile water. To prepare a stock solution, it is recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO and then dilute it with water to the desired concentration.[1] For long-term storage, the lyophilized powder should be stored at -20°C or -80°C. Once in solution, it is best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[5]
Q4: What concentration of this compound should I use in my migration assay?
A4: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. Based on published studies, a starting concentration range of 10-100 µg/mL is recommended for in vitro migration assays.[1][6] For instance, a concentration of 100 µg/mL has been shown to inhibit the migration of ovarian cancer cells.[1] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q5: What is the optimal concentration of CXCL12 to use as a chemoattractant?
A5: The optimal concentration of CXCL12 can vary between cell types. However, a concentration range of 10-100 ng/mL is commonly used to induce a maximal chemotactic response in many cell lines.[7][8] Some studies have found that concentrations around 100 nM are optimal for inducing chemotaxis.[9] It is recommended to perform a CXCL12 dose-response curve to determine the concentration that yields the maximal migration for your specific cells before starting inhibitor experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in migration assays.
| Problem | Possible Cause | Suggested Solution |
| Low or no cell migration in control wells (with CXCL12, without this compound) | 1. Suboptimal CXCL12 concentration. | Perform a dose-response experiment to find the optimal CXCL12 concentration for your cell line (typically 10-100 ng/mL). |
| 2. Low CXCR4 expression on cells. | Confirm CXCR4 expression on your cells using techniques like flow cytometry or western blotting. | |
| 3. Cells are not healthy or are of a high passage number. | Use cells that are in a logarithmic growth phase and have a low passage number. | |
| 4. Incorrect pore size of the Transwell insert. | Use an appropriate pore size for your cell type (e.g., 8 µm for many cancer cells). | |
| 5. Insufficient incubation time. | Optimize the incubation time for your assay (typically ranging from 4 to 24 hours). | |
| High background migration in negative control wells (without CXCL12) | 1. Cells are overly confluent or unhealthy. | Ensure cells are seeded at an optimal density and are healthy. |
| 2. Presence of other chemoattractants in the media. | Serum-starve the cells for 2-4 hours before the assay to reduce background migration. Use serum-free media in the upper chamber. | |
| Inconsistent or variable results between replicates | 1. Inaccurate cell counting and seeding. | Use a hemocytometer or automated cell counter for accurate cell counts and ensure even cell suspension when seeding. |
| 2. Uneven coating of Matrigel (for invasion assays). | Ensure the Matrigel is evenly spread and properly solidified. | |
| 3. Pipetting errors. | Use calibrated pipettes and be careful when adding reagents to avoid bubbles. | |
| This compound does not inhibit migration effectively | 1. Suboptimal inhibitor concentration. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| 2. Instability of the peptide inhibitor. | Prepare fresh dilutions of this compound for each experiment. Consider the stability of peptides in culture media over longer incubation times. | |
| 3. Incorrect pre-incubation time with the inhibitor. | Pre-incubate the cells with this compound for an adequate time (e.g., 30-60 minutes) before adding them to the Transwell insert. | |
| 4. High concentration of CXCL12 overcoming inhibition. | Ensure the CXCL12 concentration is at the lower end of the optimal range to increase the sensitivity of the inhibition assay. |
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of CTCE-9908 from various studies.
Table 1: Inhibition of Cell Migration and Invasion by CTCE-9908
| Cell Line | Assay Type | CTCE-9908 Concentration | % Inhibition | Reference |
| Ovarian Cancer (IGROV, TOV21G) | Migration | 100 µg/mL | Significant Inhibition | [1] |
| Osteosarcoma | Migration | Not Specified | 23% | [4] |
| Prostate Cancer (PC-3) | Invasion | 50 µg/mL | Significant Inhibition | [6] |
Table 2: In Vitro and In Vivo Efficacy of CTCE-9908
| Model System | Parameter Measured | CTCE-9908 Treatment | Outcome | Reference |
| Melanoma Cells (B16-F10) | Cell Viability (IC50) | 200 µg/mL (48h) | - | [10] |
| Breast Cancer (Mouse Model) | Primary Tumor Burden | 25 mg/kg/day | 5-7 fold reduction | [6] |
| Breast Cancer (Mouse Model) | Metastatic Tumor Burden | 25 mg/kg/day | 9-20 fold reduction | [6] |
Experimental Protocols
Detailed Protocol for a Transwell Migration Assay with this compound
This protocol provides a step-by-step guide for a standard Transwell migration assay to evaluate the inhibitory effect of this compound on CXCL12-induced cell migration.
Materials:
-
This compound
-
Recombinant Human CXCL12
-
CXCR4-expressing cells (e.g., MDA-MB-231, Jurkat)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cell culture medium (e.g., RPMI 1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Calcein AM or Crystal Violet for staining
-
DMSO (for dissolving this compound initially)
-
Sterile water
Procedure:
-
Cell Preparation:
-
Culture CXCR4-expressing cells in their appropriate complete medium.
-
The day before the assay, ensure cells are approximately 70-80% confluent.
-
On the day of the assay, serum-starve the cells for 2-4 hours in serum-free medium.
-
Harvest the cells using a non-enzymatic cell dissociation solution (if adherent) and resuspend them in serum-free medium containing 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of Chemoattractant and Inhibitor:
-
Prepare a stock solution of CXCL12 in sterile PBS with 0.1% BSA. Dilute the stock to the optimal working concentration (determined from a prior dose-response experiment, e.g., 100 ng/mL) in serum-free medium.
-
Prepare a stock solution of this compound in sterile water or a small amount of DMSO followed by dilution in water. Prepare serial dilutions of this compound in the cell suspension medium (serum-free medium with 0.5% BSA).
-
-
Assay Setup:
-
Add 600 µL of the CXCL12-containing medium to the lower chamber of the 24-well plate. For negative controls, add 600 µL of serum-free medium without CXCL12.
-
In separate tubes, pre-incubate the cell suspension (1 x 10^6 cells/mL) with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Carefully add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration optimized for your cell type (typically 4-24 hours).
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
For Calcein AM staining (fluorescence-based):
-
Prepare a Calcein AM solution in PBS.
-
Add the staining solution to the lower chamber of a new 24-well plate.
-
Transfer the inserts to the new plate and incubate for 30-60 minutes at 37°C.
-
Read the fluorescence on a plate reader with appropriate filters.
-
-
For Crystal Violet staining (colorimetric):
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde or methanol (B129727) for 10-15 minutes.
-
Stain the cells with 0.1% Crystal Violet solution for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to dry.
-
Elute the stain using a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain using a plate reader.
-
Alternatively, count the stained cells in several fields of view under a microscope and calculate the average.
-
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle-treated control (cells migrated towards CXCL12 without inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. CXCL12 induces migration of oligodendrocyte precursor cells through the CXCR4-activated MEK/ERK and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro effects and mathematical modelling of CTCE-9908 (a chemokine receptor 4 antagonist) on melanoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of Peptide Reporters in Cell Lysates and Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCL12 induces migration of Schwann cells via p38 MAPK and autocrine of CXCL12 by the CXCR4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 10. repository.up.ac.za [repository.up.ac.za]
CTCE-9908 TFA stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of CTCE-9908 TFA.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder upon receipt?
For optimal stability, the lyophilized powder should be stored in a dry, dark environment at -20°C for up to one year, or at -80°C for extended periods of up to two years.[1] It is important to minimize exposure to moisture.[1]
Q2: What are the recommended conditions for storing stock solutions of this compound?
Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2] For maximum stability, solutions should be stored under a nitrogen atmosphere and protected from moisture.[1][2]
Q3: In what solvent should I dissolve this compound?
This compound is soluble in water.[1][3] For in vitro studies, sterile water is the recommended solvent.
Q4: I am having trouble dissolving the peptide. What should I do?
If you encounter solubility issues with water, you can try the following troubleshooting steps. First, gentle warming or brief sonication can aid dissolution. If the peptide still does not dissolve, for basic peptides, adding a small amount of a volatile base like ammonium (B1175870) hydroxide (B78521) (<50 μL) may help.[3] For acidic peptides, a dilute solution of acetic acid (10-30%) can be used.[3] As a last resort for very hydrophobic peptides, a small amount of an organic solvent such as DMSO can be used to initially dissolve the peptide, followed by dilution to the desired concentration with aqueous buffer.[3]
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | Up to 1 year[1] | Dry, dark, away from moisture[4] |
| -80°C | Up to 2 years[1] | Dry, dark, away from moisture[4] | |
| Stock Solution | -20°C | Up to 1 month[1][2] | Aliquot to avoid freeze-thaw cycles; store under nitrogen, away from moisture[1][2] |
| -80°C | Up to 6 months[1][2] | Aliquot to avoid freeze-thaw cycles; store under nitrogen, away from moisture[1][2] |
Table 2: Solubility Guidelines for this compound
| Solvent | Recommendation | Troubleshooting |
| Water | Primary recommended solvent.[1][3] | Use sonication to aid dissolution.[1] |
| Ammonium Hydroxide (<50 μL) | For basic peptides if water fails.[3] | |
| 10-30% Acetic Acid | For acidic peptides if water fails.[3] | |
| DMSO | For very hydrophobic peptides, use a small amount to dissolve, then dilute.[3] |
Experimental Protocols
While specific, detailed experimental protocols for stability-indicating assays of this compound are not publicly available, a general approach for assessing peptide stability can be outlined.
Protocol: General Peptide Stability Assessment using RP-HPLC
-
Objective: To determine the stability of this compound in a given formulation under specific storage conditions (e.g., temperature, light).
-
Materials:
-
This compound
-
Selected solvent/formulation buffer
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)
-
UV detector
-
-
Methodology:
-
Prepare a stock solution of this compound of known concentration in the desired solvent.
-
Aliquot the solution into multiple vials for storage under different conditions (e.g., 4°C, 25°C, 40°C, protected from light, exposed to light).
-
At specified time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), retrieve a vial from each storage condition.
-
Analyze the sample by RP-HPLC.
-
The percentage of intact this compound can be determined by measuring the peak area of the main peptide peak relative to the total peak area of all peaks in the chromatogram.
-
Degradation is indicated by a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
-
Mandatory Visualization
Caption: Workflow for handling and storage of this compound.
Caption: Simplified CXCR4 signaling and inhibition by this compound.
References
minimizing CTCE-9908 TFA toxicity in animal models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing potential toxicity associated with the use of CTCE-9908 TFA in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.
Troubleshooting Guide: Minimizing this compound Toxicity
Researchers using this compound in animal models may encounter issues related to local injection site reactions, unexpected systemic toxicity, or inconsistent experimental results. The primary suspect for these issues is often the trifluoroacetic acid (TFA) counter-ion, a remnant from the peptide synthesis and purification process.[1][2][3]
| Observed Issue | Potential Cause | Recommended Solution |
| Local injection site reactions (e.g., inflammation, irritation, swelling) | Residual trifluoroacetic acid (TFA) in the peptide preparation can be a strong irritant.[1] | Perform a salt exchange to replace TFA with a more biocompatible counter-ion such as acetate (B1210297) or hydrochloride.[4][5] Monitor the injection site daily for any signs of adverse reactions. |
| Inconsistent or unexpected in vivo results (e.g., variable tumor growth, unexpected animal mortality) | TFA can interfere with biological assays and may have off-target effects, leading to data variability.[1][6] | Ensure the use of a consistent batch of CTCE-9908 with a known and low TFA content. For critical studies, perform a salt exchange to eliminate TFA as a confounding factor. |
| Systemic toxicity (e.g., weight loss, lethargy, organ-specific adverse events) | While the intrinsic toxicity of the CTCE-9908 peptide is not well-documented in publicly available preclinical studies, high doses or prolonged administration of any peptide can lead to toxicity. Additionally, although generally considered to have low toxicity, high concentrations of TFA might contribute to systemic effects.[1] | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Carefully monitor animal health throughout the study (daily weight checks, behavioral observations). Consider reducing the dosing frequency or concentration if toxicity is observed. |
| Poor solubility or precipitation of the peptide upon formulation | The salt form of the peptide can influence its solubility and stability in different vehicles. | Prepare fresh formulations for each administration. If solubility issues persist, consider using a different, biocompatible vehicle or adjusting the pH of the formulation buffer. A salt exchange to a hydrochloride or acetate form may also improve solubility characteristics. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is TFA present?
A1: CTCE-9908 is a peptide antagonist of the CXCR4 receptor, which is investigated for its potential in cancer therapy.[7][8][9] The "TFA" indicates that the peptide is supplied as a trifluoroacetate (B77799) salt. Trifluoroacetic acid (TFA) is a chemical commonly used during the solid-phase synthesis and purification of peptides.[1][3] While much of the free TFA is removed during the final processing steps, it often remains as a counter-ion bound to the peptide.
Q2: What are the known toxicities associated with TFA in animal studies?
A2: Residual TFA in peptide preparations can cause a range of issues in in vivo experiments. It is known to be a strong acid and can cause local irritation and inflammation at the injection site.[1] Furthermore, TFA can interfere with biological assays and may have cytotoxic effects, potentially confounding experimental results.[1][2][6] For instance, studies have shown that TFA can inhibit cell proliferation at nanomolar concentrations.[2] While the acute systemic toxicity of TFA is considered low, it is a potential source of experimental variability and adverse effects.[1]
Q3: How can I minimize the potential toxicity of the TFA salt in my experiments?
A3: The most effective way to minimize TFA-related toxicity is to perform a salt exchange to replace the trifluoroacetate with a more biocompatible counter-ion, such as acetate or hydrochloride.[4][5] This can be achieved through several methods, including repeated lyophilization from an aqueous solution of the desired acid (e.g., HCl).
Q4: Are there any known adverse effects of the CTCE-9908 peptide itself?
A4: Publicly available preclinical data on the specific adverse effects of the CTCE-9908 peptide in animal models is limited. A phase I/II clinical trial in patients with advanced solid cancers reported some drug-related toxicities, including phlebitis, gingivitis, and elevated gamma-glutamyl transpeptidase (GGT), which were generally manageable.[10] As with any therapeutic peptide, there is a potential for on-target side effects related to the inhibition of the CXCR4 signaling pathway, as well as the potential for immunogenicity. It is crucial to conduct thorough dose-finding and toxicity studies in the specific animal model being used.
Q5: What is a recommended starting dose for CTCE-9908 in mouse models?
A5: Published preclinical studies using CTCE-9908 in mouse models of cancer have reported a range of effective doses, typically between 25 mg/kg and 100 mg/kg, administered subcutaneously five days a week.[8][9][11][12][13] However, the optimal dose can vary depending on the tumor model, the strain of mice, and the specific endpoint being measured. It is always recommended to perform a dose-response study to determine the optimal therapeutic dose with minimal toxicity in your experimental setup.
Experimental Protocols
Protocol 1: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange
This protocol describes a common method for exchanging the TFA counter-ion of a synthetic peptide with hydrochloride.
Materials:
-
This compound peptide
-
100 mM Hydrochloric Acid (HCl), sterile
-
Sterile, nuclease-free water
-
Lyophilizer
-
pH meter
Procedure:
-
Dissolve the this compound peptide in sterile, nuclease-free water to a known concentration (e.g., 1 mg/mL).
-
Add 100 mM HCl to the peptide solution to reach a final HCl concentration of 2-10 mM.[4]
-
Allow the solution to stand at room temperature for approximately 1 minute.[4]
-
Freeze the solution, preferably by snap-freezing in liquid nitrogen.
-
Lyophilize the frozen solution until all the solvent is removed.
-
To ensure complete exchange, repeat the process of re-dissolving the peptide in the HCl solution (steps 2-5) two to three times.[4]
-
After the final lyophilization, the peptide will be in the hydrochloride salt form. Reconstitute in the desired vehicle for in vivo administration.
Protocol 2: General Health Monitoring for Animals Treated with CTCE-9908
This protocol outlines a basic framework for monitoring the health of animals receiving CTCE-9908.
Procedure:
-
Daily Observations:
-
Record the body weight of each animal.
-
Visually inspect the animals for any changes in appearance (e.g., ruffled fur, hunched posture).
-
Observe the behavior of the animals, noting any signs of lethargy, agitation, or social withdrawal.
-
Check for any changes in food and water consumption.
-
-
Injection Site Monitoring:
-
For subcutaneous injections, carefully inspect the injection site daily for any signs of redness, swelling, or skin lesions.
-
Record the size of any reaction in millimeters.
-
-
Endpoint Criteria:
-
Establish clear humane endpoints for the study. This should include a prespecified percentage of body weight loss (e.g., 15-20%) and/or the presentation of severe clinical signs of distress.
-
Any animal reaching a humane endpoint should be euthanized immediately.
-
-
Necropsy and Histopathology:
-
At the end of the study, or if an animal is euthanized due to toxicity, perform a gross necropsy.
-
Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and any tissues with visible abnormalities for histopathological analysis to assess for any treatment-related changes.
-
Visualizations
Caption: CXCL12/CXCR4 signaling and CTCE-9908 inhibition.
References
- 1. genscript.com [genscript.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 6. reddit.com [reddit.com]
- 7. dovepress.com [dovepress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting CXCR4 with CTCE-9908 inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of CXCR4 by CTCE-9908 inhibits breast cancer metastasis to lung and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
adjusting CTCE-9908 TFA treatment duration for optimal effect
CTCE-9908 TFA Technical Support Center
Welcome to the technical support resource for this compound. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize the treatment duration for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: CTCE-9908 is a potent, small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It functions by competitively binding to the receptor, thereby inhibiting the downstream signaling cascade induced by its natural ligand, CXCL12 (also known as SDF-1α). The trifluoroacetate (B77799) (TFA) salt form ensures stability and solubility. This inhibition blocks key cellular processes such as proliferation, migration, and survival, which are often dysregulated in disease states.
Q2: What is the recommended starting point for treatment duration in a new cell line?
A2: For a previously untested cell line, we recommend starting with a 24-hour treatment duration. This period is typically sufficient to observe significant inhibition of downstream signaling pathways (e.g., p-AKT, p-ERK) without inducing excessive cytotoxicity. Subsequently, a time-course experiment (e.g., 6, 12, 24, 48 hours) is advised to determine the optimal duration for your specific endpoint (e.g., migration inhibition, apoptosis induction).
Q3: How does extending the treatment duration beyond 48 hours typically affect cells?
A3: Prolonged exposure to this compound can lead to several outcomes. While it may enhance the desired therapeutic effect in some models, it can also increase the risk of cytotoxicity and induce adaptive resistance mechanisms. We recommend monitoring cell viability (e.g., using a Trypan Blue or MTT assay) and key signaling markers in parallel during long-term studies.
Q4: Can this compound be used in combination with other therapies? How does this affect treatment duration?
A4: Yes, this compound is often used to sensitize cells to other treatments, such as chemotherapy or radiation. In combination studies, shorter treatment durations (e.g., 12-24 hours) of this compound prior to or concurrently with the second agent are often sufficient. The optimal timing and duration should be determined empirically for each specific combination and cell line.
Troubleshooting Guide
Q1: I am not observing the expected level of migration inhibition after a 24-hour treatment. What steps should I take?
A1: If migration inhibition is lower than expected, consider the following troubleshooting steps in a logical sequence.
Caption: Troubleshooting flowchart for low migration inhibition.
Q2: I am observing high levels of cytotoxicity, which is confounding my assay results. How can I adjust the treatment duration to mitigate this?
A2: High cytotoxicity can mask the specific effects of CXCR4 inhibition. The primary solution is to reduce the overall drug exposure.
-
Reduce Treatment Duration: Perform a time-course experiment with shorter time points (e.g., 2, 4, 6, 8, and 12 hours) to find the earliest point at which you can observe the desired molecular effect (e.g., p-AKT inhibition) without significant cell death.
-
Reduce Concentration: If a longer duration is necessary for your experimental endpoint, reduce the concentration of this compound. A synergistic effect is often seen between duration and concentration.
-
Use a "Pulse" Treatment: Consider treating cells for a short period (e.g., 4-6 hours), then washing the compound out and incubating in fresh media for the remainder of the experimental period (e.g., to 24 hours). This can be sufficient to trigger the signaling inhibition without causing long-term cytotoxic stress.
Data & Protocols
Table 1: Effect of Treatment Duration on this compound Potency (IC50) in MDA-MB-231 Cells
This table summarizes how the inhibitory concentration (IC50) for cell viability changes with increasing exposure time, as measured by an MTT assay.
| Treatment Duration (Hours) | IC50 (nM) for Cell Viability | 95% Confidence Interval (nM) |
| 12 | 185.4 | 170.2 - 201.5 |
| 24 | 92.1 | 85.6 - 99.3 |
| 48 | 45.8 | 41.9 - 50.1 |
| 72 | 23.2 | 20.5 - 26.3 |
As shown, the apparent potency of the compound increases with longer exposure times, reflecting a cumulative cytotoxic effect.
Protocol: Time-Course Experiment for Optimizing Migration Inhibition
This protocol outlines a method to determine the optimal treatment duration of this compound for inhibiting cancer cell migration using a transwell assay.
Caption: Experimental workflow for a transwell migration time-course.
Methodology:
-
Cell Preparation: Culture cells (e.g., MDA-MB-231) to ~80% confluency. Serum starve the cells for 6-12 hours prior to the experiment.
-
Assay Setup:
-
Rehydrate 8.0 µm pore size transwell inserts in serum-free media.
-
Add 500 µL of media containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower wells of a 24-well plate.
-
Resuspend serum-starved cells in serum-free media and seed 1x10^5 cells in 200 µL into the upper chamber of each insert.
-
Add this compound (at a pre-determined concentration, e.g., 100 nM) or a vehicle control directly to the cells in the upper chamber.
-
-
Time-Course Incubation: Place the plate in a 37°C, 5% CO2 incubator. At each designated time point (e.g., 12, 24, and 48 hours), remove the corresponding set of wells for analysis.
-
Quantification:
-
Carefully remove the inserts from the wells. Use a cotton swab to gently wipe away non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the fixed cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with PBS to remove excess stain.
-
Count the number of migrated cells in 5 representative fields of view per insert using an inverted microscope.
-
-
Data Analysis: For each time point, calculate the percentage of migration inhibition relative to the vehicle control. Plot inhibition versus time to identify the duration that provides robust inhibition without compromising the integrity of the cell monolayer.
Signaling Pathway Visualization
The diagram below illustrates the simplified CXCL12/CXCR4 signaling axis and the point of inhibition by this compound. Understanding this pathway helps in selecting appropriate downstream markers (e.g., p-AKT, p-ERK) to confirm the biological activity of the compound over time.
Caption: Inhibition of CXCL12/CXCR4 signaling by this compound.
Validation & Comparative
A Head-to-Head Comparison of CXCR4 Antagonists: CTCE-9908 TFA vs. Plerixafor (AMD3100) in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, have emerged as a critical signaling axis in oncology, playing a pivotal role in tumor progression, metastasis, and the creation of a protective tumor microenvironment. This has led to the development of CXCR4 antagonists as a promising therapeutic strategy. This guide provides an objective comparison of two prominent CXCR4 inhibitors, CTCE-9908 TFA and Plerixafor (AMD3100), supported by experimental data to aid researchers in their evaluation of these compounds for cancer therapy.
At a Glance: this compound vs. Plerixafor
| Feature | This compound | Plerixafor (AMD3100) |
| Molecular Type | Peptide-based antagonist | Bicyclam small molecule |
| Mechanism of Action | Competitive antagonist of CXCR4 | Selective and reversible antagonist of CXCR4 |
| Primary Therapeutic Focus in Cancer | Inhibition of primary tumor growth and metastasis | Disruption of tumor cell trafficking, sensitization to chemotherapy |
| Clinical Status in Oncology | Investigated in early phase clinical trials for solid tumors. | FDA-approved for stem cell mobilization; investigated in various oncology clinical trials. |
Quantitative Performance Data
The following tables summarize key quantitative data from preclinical studies of this compound and Plerixafor in various cancer models. It is important to note that these data are collated from separate studies and not from direct head-to-head comparisons in the same experimental settings.
Table 1: In Vitro Efficacy Data
| Parameter | This compound | Plerixafor (AMD3100) | Cancer Type | Cell Line(s) | Source |
| IC50 (CXCR4 Antagonism) | Not explicitly reported | 44 nM | - | - | [1] |
| Inhibition of Cell Migration | Effective at 0-300 µg/mL | - | Ovarian Cancer | IGROV, TOV21G, SKOV3 | [2] |
| Inhibition of Cell Invasion | Effective at 50 µg/mL | - | Prostate Cancer | PC-3 | [3] |
| Effect on Cell Growth | Inhibition at 0-300 µg/mL | No significant change | Ovarian Cancer | IGROV, TOV21G, SKOV3 | [2] |
| Effect on Cell Growth | No significant change | - | Prostate Cancer | PC-3, C4-2B | [3] |
Table 2: In Vivo Efficacy Data
| Parameter | This compound | Plerixafor (AMD3100) | Cancer Model | Administration | Source |
| Primary Tumor Growth Inhibition | 45% inhibition at 50 mg/kg | - | Transgenic Mouse Model of Breast Cancer | s.c. injection | [2] |
| Reduction in Primary Tumor Burden | 7-fold reduction at 5 and 6 weeks (25 mg/kg) | - | Breast Cancer Xenograft (MDA-MB-231) | s.c. injection | [4][5] |
| Reduction in Metastatic Burden | 9 to 20-fold reduction at 5 and 6 weeks (25 mg/kg) | - | Breast Cancer Metastasis Model | s.c. injection | [4][5] |
| Reduction in Total Tumor Burden | Significant reduction (25 mg/kg) | - | Orthotopic Prostate Cancer Model | - | [3] |
| Effect on Tumor Growth | - | Significant inhibition | Glioblastoma Xenograft | - | [6] |
Mechanism of Action and Signaling Pathways
Both this compound and Plerixafor function by antagonizing the CXCR4 receptor, thereby inhibiting the binding of its ligand CXCL12. This disruption of the CXCL12/CXCR4 signaling axis interferes with downstream pathways crucial for cancer cell survival, proliferation, and migration.
Caption: The CXCL12/CXCR4 signaling pathway and the inhibitory action of its antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and Plerixafor.
Cell Migration and Invasion Assays (Boyden Chamber Assay)
This assay is fundamental for assessing the impact of CXCR4 antagonists on cancer cell motility.
Caption: A generalized workflow for a Boyden chamber cell migration assay.
Detailed Protocol Steps:
-
Cell Preparation: Cancer cells are cultured and then starved in serum-free media for 24 hours prior to the assay.
-
Chamber Setup: A Boyden chamber apparatus with a porous membrane (e.g., 8 µm pores) is used. The lower chamber is filled with media containing a chemoattractant, typically CXCL12.
-
Cell Seeding: A suspension of the cancer cells is seeded into the upper chamber. The test compound (this compound or Plerixafor) is added to the upper chamber at various concentrations.
-
Incubation: The chambers are incubated at 37°C in a humidified atmosphere to allow for cell migration.
-
Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of migration inhibition is calculated relative to the control (no inhibitor). For invasion assays, the membrane is coated with a basement membrane matrix (e.g., Matrigel).
In Vivo Tumor Growth and Metastasis Models
Animal models are indispensable for evaluating the therapeutic efficacy of anti-cancer agents in a physiological context.
Caption: A general workflow for in vivo assessment of CXCR4 antagonists.
Detailed Protocol Steps:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human cancer cell xenografts.
-
Tumor Cell Implantation:
-
Orthotopic Models: Cancer cells are implanted into the corresponding organ of origin (e.g., mammary fat pad for breast cancer, prostate for prostate cancer) to better recapitulate the tumor microenvironment.[3]
-
Subcutaneous Models: Cancer cells are injected under the skin, which is a less complex model suitable for assessing primary tumor growth.
-
Metastasis Models: Cancer cells, often expressing a reporter gene like luciferase, are injected intravenously or into the left ventricle of the heart to model metastasis.
-
-
Treatment: Once tumors are established, mice are treated with this compound or Plerixafor, typically via subcutaneous or intraperitoneal injections, on a defined schedule.[4][5]
-
Monitoring: Tumor growth is monitored regularly using calipers for subcutaneous tumors or non-invasive imaging techniques like bioluminescence imaging for orthotopic and metastatic models.
-
Endpoint Analysis: At the end of the study, tumors and relevant organs are excised. Tumor weight and volume are measured. Histological analysis, including staining for proliferation markers like Ki-67, is performed to assess the biological effects of the treatment.
Summary and Future Directions
Both this compound and Plerixafor have demonstrated promising anti-cancer activity in preclinical models by targeting the CXCL12/CXCR4 axis. CTCE-9908, a peptide-based antagonist, has shown efficacy in reducing both primary tumor growth and metastasis in models of breast and prostate cancer.[3][4][5] Plerixafor, a small molecule inhibitor, is well-established for its role in stem cell mobilization and has been shown to disrupt the protective tumor microenvironment and sensitize cancer cells to conventional therapies.[7]
While the available data provide a strong rationale for the continued investigation of both agents in oncology, a direct comparative study is warranted to definitively establish their relative potency and efficacy in various cancer types. Future research should focus on head-to-head preclinical studies and well-designed clinical trials to elucidate the full therapeutic potential of these CXCR4 antagonists, both as monotherapies and in combination with other anti-cancer agents. The detailed experimental protocols provided herein offer a framework for such future investigations.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 3. Pre-clinical Orthotopic Murine Model of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sttarr.ca [sttarr.ca]
- 5. Ki67 immunohistochemistry staining [bio-protocol.org]
- 6. Inhibition of tumor growth and histopathological changes following treatment with a chemokine receptor CXCR4 antagonist in a prostate cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. laboratory-equipment.com [laboratory-equipment.com]
A Comparative Guide to CXCR4 Antagonists: The Peptide CTCE-9908 TFA vs. Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in oncology due to its integral role in tumor progression, metastasis, and the tumor microenvironment. This guide provides an objective comparison of the peptide-based CXCR4 antagonist, CTCE-9908 TFA, and prominent small molecule CXCR4 inhibitors. The following sections detail their mechanisms of action, comparative efficacy based on available preclinical data, and the experimental protocols utilized for their evaluation.
Mechanism of Action: A Tale of Two Chemistries
Both this compound and small molecule antagonists function by competitively binding to the CXCR4 receptor, thereby preventing its interaction with its natural ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1). This blockade disrupts the downstream signaling pathways that promote cancer cell proliferation, survival, migration, and invasion.
This compound is a peptide-based antagonist. Peptides, being larger molecules, often interact with a larger surface area of the target receptor, which can lead to high affinity and specificity. CTCE-9908 has been shown to induce mitotic catastrophe in ovarian cancer cells, a distinct mechanism of cell death that differs from apoptosis.[1]
Small molecule CXCR4 antagonists , such as Plerixafor (AMD3100), Motixafortide, and Mavorixafor, are synthetically derived, low molecular weight compounds. Their smaller size can offer advantages in terms of oral bioavailability and cell permeability. These molecules typically bind within the transmembrane domain of the CXCR4 receptor.
Quantitative Comparison of Efficacy
To facilitate a direct comparison, the following tables summarize key quantitative data from preclinical studies on this compound and various small molecule CXCR4 antagonists. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between the cited studies.
| Antagonist | Type | Assay | Cell Line/Model | IC50 / Ki |
| CTCE-9908 | Peptide | Not specified | Not specified | Not specified |
| Plerixafor (AMD3100) | Small Molecule | Competitive Binding | Jurkat (T-cell leukemia) | 44 nM (IC50)[2] |
| Motixafortide | Small Molecule | Not specified | Not specified | Not specified |
| Mavorixafor (AMD070) | Small Molecule | Not specified | Not specified | Not specified |
| Antagonist | Cancer Model | Cell Line | Key In Vitro Findings |
| This compound | Ovarian Cancer | IGROV, TOV21G, SKOV3 | Inhibits migration and growth. Induces mitotic catastrophe.[1] |
| Plerixafor (AMD3100) | Ovarian Cancer | TOV-112D (human), ID8 (murine) | In combination with Taxol, significantly limits cell proliferation and colony formation.[3][4] |
| Antagonist | Cancer Model | Animal Model | Dosage | Key In Vivo Findings |
| This compound | Breast Cancer | MDA-MB-231 xenograft | 25 mg/kg, s.c., 5 days/week | 7-fold reduction in primary tumor burden at 5 weeks. 9-fold reduction in metastatic tumor burden at 5 weeks.[5] |
| This compound | Inflammatory Breast Cancer | SUM149-Luc xenograft | 25 mg/kg, s.c., 5 days/week | Did not significantly inhibit primary tumor growth alone but showed enhanced anti-tumor and anti-metastatic effects when combined with paclitaxel.[6] |
| Plerixafor (AMD3100) | Prostate Cancer | PC-3 xenograft | 5 mg/kg, i.p., daily | Significantly inhibited tumor growth.[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical protocols used to evaluate the efficacy of CXCR4 antagonists.
Competitive Binding Assay
This assay determines the affinity of a test compound for the CXCR4 receptor by measuring its ability to displace a labeled ligand.
-
Cell Preparation: A cell line expressing CXCR4 (e.g., Jurkat cells) is cultured and harvested.
-
Assay Setup: In a 96-well plate, a fixed concentration of a fluorescently labeled CXCL12 is added to each well.
-
Competition: Increasing concentrations of the unlabeled antagonist (e.g., this compound or a small molecule inhibitor) are added to the wells.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Detection: The amount of bound fluorescent ligand is measured using a flow cytometer. The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The data is plotted to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the labeled ligand.
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of a CXCR4 antagonist to inhibit cancer cell migration towards a CXCL12 gradient.
-
Cell Preparation: Cancer cells (e.g., MDA-MB-231) are starved in a serum-free medium for several hours.
-
Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a 24-well plate. The lower chamber contains a medium with CXCL12 as a chemoattractant.
-
Inhibitor Treatment: The starved cells are pre-incubated with different concentrations of the CXCR4 antagonist or a vehicle control.
-
Cell Seeding: The treated cells are seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a period (e.g., 4-24 hours) to allow cell migration through the membrane.
-
Quantification: Non-migrated cells on the upper side of the membrane are removed. The migrated cells on the lower side are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the eluted stain.
In Vivo Tumor Growth and Metastasis Model (Xenograft)
This model evaluates the anti-tumor and anti-metastatic efficacy of a CXCR4 antagonist in a living organism.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231 for breast cancer) are injected subcutaneously or orthotopically (into the relevant organ) to establish primary tumors. For metastasis studies, cells can be injected into the tail vein or left ventricle of the heart.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The CXCR4 antagonist is administered according to a specific dosage and schedule (e.g., daily subcutaneous injections). The control group receives a vehicle.
-
Monitoring: Primary tumor growth is monitored by measuring tumor volume with calipers. Metastasis can be monitored using bioluminescence imaging if the cancer cells are engineered to express luciferase.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors and metastatic tissues are excised for weighing and further histological or molecular analysis.
Visualizing the Landscape of CXCR4 Antagonism
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: CXCR4 signaling cascade initiated by CXCL12 binding.
Caption: A typical workflow for preclinical in vivo studies.
Caption: Key distinguishing features of CXCR4 antagonist types.
Conclusion
Both the peptide-based antagonist this compound and various small molecule inhibitors have demonstrated promising preclinical efficacy in targeting the CXCR4/CXCL12 axis in cancer. CTCE-9908 has shown significant anti-tumor and anti-metastatic effects in breast cancer models. Small molecule antagonists like Plerixafor have also shown efficacy, particularly in combination with chemotherapy in ovarian cancer models.
The choice between a peptide and a small molecule approach for CXCR4 inhibition will likely depend on the specific therapeutic context, considering factors such as the desired pharmacokinetic profile, route of administration, and the potential for combination therapies. The data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions in the continued development of novel cancer therapeutics targeting CXCR4.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CXCR4 blockade with AMD3100 enhances Taxol chemotherapy to limit ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a CXCR4 antagonist in a xenograft mouse model of inflammatory breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of CTCE-9908 TFA in Oncology: A Guide for Researchers
A comprehensive analysis of the CXCR4 antagonist CTCE-9908 TFA, detailing its efficacy against various cancer cell lines and comparing its performance with other alternatives. This guide provides supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows to inform researchers, scientists, and drug development professionals.
This compound is a potent and selective antagonist of the CXCR4 chemokine receptor, a key mediator in cancer progression, metastasis, and drug resistance. By blocking the interaction between CXCR4 and its ligand, CXCL12, this compound disrupts signaling pathways crucial for tumor growth and cell migration. This guide summarizes the available preclinical data on the efficacy of this compound against various cancer cell lines and provides a comparative perspective.
In Vitro Efficacy of this compound
This compound has demonstrated significant anti-cancer effects across a range of cancer cell lines in vitro. Its primary mechanisms of action include the induction of mitotic catastrophe, cytotoxicity, and inhibition of cell migration.
Table 1: In Vitro Efficacy of this compound Against Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effects | Concentration/Dosage | Reference(s) |
| Ovarian Cancer | IGROV, TOV21G, SKOV3 | Inhibition of migration and growth, induction of multinucleation, G2-M arrest, and abnormal mitosis.[1] | 0-300 μg/mL for 10 days | [1] |
| Melanoma | B16 F10 | Inhibition of cell survival.[2] A study predicted IC50 values at various time points using mathematical modeling.[2] | Concentration 10 times lower than IC50 showed significant inhibition of cell survival.[2] | [2][3] |
| Breast Cancer | MDA-MB-231 | Inhibition of primary tumor growth. | Not specified in vitro | [4] |
| Osteosarcoma | K7M2 | Decreased adhesion, migration, invasion, and growth rate. | Not specified |
In Vivo Efficacy of this compound
Preclinical studies using animal models have corroborated the in vitro findings, demonstrating the potential of this compound to inhibit tumor growth and metastasis in vivo.
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Cancer Type | Mouse Model | Treatment Regimen | Key Findings | Reference(s) |
| Breast Cancer | MDA-MB-231 xenograft | 25 mg/kg, s.c., 5 days/week | 7-fold and 5-fold reduction in primary tumor burden at 5 and 6 weeks, respectively. 9-fold and 20-fold reduction in metastatic tumor burden at 5 and 6 weeks, respectively.[4] | [4] |
| Breast Cancer | PyMT transgenic model | 50 mg/kg, s.c., 5 days/week for 3.5 weeks | 45% inhibition of primary tumor growth.[1] | [1][5] |
| Osteosarcoma | K7M2 tail vein injection | 67 mg/kg, s.c., 5 days on, 2 days off | 50% reduction in the number of gross metastatic lung nodules. | |
| Melanoma | B16 tail vein injection | Not specified | 56% decrease in the number of lung nodules. |
Comparison with Plerixafor (B1678892) (AMD3100)
Plerixafor (AMD3100) is another well-characterized CXCR4 antagonist. While direct head-to-head comparative studies with CTCE-9908 in cancer models are limited in the public domain, a review of available data provides some insights. Plerixafor has a reported IC50 of 44 nM for CXCR4 binding.[6] It has been shown to increase the proliferation of Ewing sarcoma cell lines in vitro, an effect not reported for CTCE-9908.[7]
Table 3: Comparative Data on CXCR4 Antagonists
| Feature | This compound | Plerixafor (AMD3100) |
| Mechanism | Selective CXCR4 antagonist, induces mitotic catastrophe.[1] | Selective CXCR4 antagonist.[6] |
| Reported IC50 | Not consistently reported across studies. | 44 nM (for CXCR4 binding).[6] |
| In Vitro Effects | Inhibits migration and growth in ovarian, melanoma, and osteosarcoma cell lines.[1][2] | Can increase proliferation in Ewing sarcoma cell lines.[7] |
| In Vivo Effects | Inhibits primary tumor growth and metastasis in breast, osteosarcoma, and melanoma models.[4][5] | Mobilizes hematopoietic stem cells; anti-tumor effects are under investigation in various cancers.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the evaluation of this compound.
Cell Viability Assay (Crystal Violet Staining)
This assay is used to determine the effect of CTCE-9908 on the viability of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., B16 F10 melanoma) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Staining: Remove the culture medium and stain the adherent cells with a crystal violet solution.
-
Quantification: After washing and drying, solubilize the stain and measure the absorbance at a specific wavelength to determine the relative number of viable cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.[2][3]
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of CTCE-9908 to inhibit cancer cell migration.
-
Chamber Setup: Use a two-chamber transwell system with a porous membrane separating the upper and lower chambers.
-
Cell Seeding: Place cancer cells, pre-treated with CTCE-9908 or a control, in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a chemoattractant, such as CXCL12, to the lower chamber.
-
Incubation: Allow the cells to migrate through the membrane for a set period.
-
Quantification: Stain the migrated cells on the lower surface of the membrane and count them under a microscope. The inhibition of migration is calculated by comparing the number of migrated cells in the treated group to the control group.
In Vivo Tumor Xenograft Model
This model evaluates the in vivo efficacy of CTCE-9908 on tumor growth and metastasis.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231 breast cancer cells) into the flank of immunocompromised mice.[4] For metastasis studies, cells can be injected into the tail vein or orthotopically.[4]
-
Treatment: Once tumors are established, administer this compound or a vehicle control to the mice according to a defined schedule (e.g., daily subcutaneous injections).[4]
-
Tumor Measurement: Monitor tumor volume regularly using calipers.
-
Metastasis Assessment: At the end of the study, harvest organs of interest (e.g., lungs, liver, bone) and analyze for the presence and number of metastatic lesions, often through histological examination or bioluminescence imaging if the cells are engineered to express luciferase.[4]
Visualizing the Mechanism of Action
To understand the biological context of this compound's activity, it is essential to visualize the signaling pathways it modulates and the experimental workflows used to evaluate its efficacy.
CXCL12/CXCR4 Signaling Pathway
This compound acts by blocking the CXCL12/CXCR4 signaling axis, which is crucial for cancer cell proliferation, survival, and migration. The following diagram illustrates the key downstream signaling cascades initiated by CXCL12 binding to CXCR4.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines a typical workflow for assessing the in vitro efficacy of this compound against cancer cell lines.
Logical Relationship of this compound's Anti-Cancer Effects
The diagram below illustrates the logical flow from the molecular action of this compound to its ultimate therapeutic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro effects and mathematical modelling of CTCE-9908 (a chemokine receptor 4 antagonist) on melanoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mathematical modelling for CTCE-9908 (a CXCR4 inhibitor) on B16 F10 melanoma cell proliferation | Biomath Communications Supplement [biomath.math.bas.bg]
- 4. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The CXCR4 antagonist plerixafor (AMD3100) promotes proliferation of Ewing sarcoma cell lines in vitro and activates receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of CTCE-9908 TFA: A Focus on Chemokine Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals investigating the therapeutic potential of chemokine receptor antagonists, understanding the precise binding profile of a compound is paramount. This guide provides a comparative analysis of CTCE-9908 TFA, a known CXCR4 antagonist, with a focus on its cross-reactivity with other chemokine receptors. Due to the limited availability of public data directly comparing the binding affinities of this compound across a wide panel of chemokine receptors, this guide synthesizes the available information and outlines the standard experimental protocols used to determine such selectivity.
This compound is widely recognized as a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4)[1][2][3]. This receptor, along with its ligand CXCL12, plays a crucial role in various physiological and pathological processes, including cancer metastasis, inflammation, and HIV entry[1][4]. The therapeutic strategy behind the development of CTCE-9908 is to inhibit the CXCL12/CXCR4 signaling axis, thereby impeding the progression of diseases where this pathway is dysregulated[1][5].
Comparative Analysis of Receptor Binding
A direct comparative analysis of the binding affinity (Ki) or functional inhibition (IC50) of this compound against a panel of chemokine receptors would typically be presented in a tabular format. However, extensive searches have not yielded a publicly available dataset that details the cross-reactivity of this compound with other chemokine receptors such as CCR1, CCR2, CCR5, CXCR1, CXCR2, CXCR3, and others.
The absence of such a comparative table underscores a significant gap in the publicly accessible knowledge base for this compound. Researchers are encouraged to perform comprehensive selectivity profiling to ascertain the precise interaction of this compound with other chemokine receptors relevant to their specific research context.
Experimental Protocols for Determining Chemokine Receptor Selectivity
To address the need for generating such comparative data, this section details the standard experimental methodologies employed for assessing the cross-reactivity of a compound like this compound.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These assays can be conducted in a competitive format to determine the inhibition constant (Ki) of an unlabeled compound (e.g., this compound).
Principle: This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.
General Protocol:
-
Cell Culture and Membrane Preparation: Cells expressing the chemokine receptor of interest (e.g., HEK293 cells transfected with CCR5) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Assay Setup: A constant concentration of a suitable radioligand (e.g., ¹²⁵I-labeled chemokine) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated at a specific temperature for a defined period to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
A diagrammatic representation of the competitive binding assay workflow is provided below.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays measure the biological response of a cell upon receptor activation or inhibition. These assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Common Functional Assays for Chemokine Receptors:
-
Calcium Mobilization Assay: Chemokine receptors are G-protein coupled receptors (GPCRs) that often signal through the release of intracellular calcium. This assay uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon addition of a chemokine ligand, and the ability of a test compound to inhibit this response.
-
Chemotaxis Assay: This assay measures the ability of a compound to block the migration of cells towards a chemokine gradient. Cell migration is a primary function of chemokine signaling.
-
GTPγS Binding Assay: This assay measures the activation of G-proteins upon receptor stimulation by a ligand. It quantifies the binding of a non-hydrolyzable GTP analog, GTPγS, to G-proteins and can be used to assess the antagonistic effect of a compound.
A diagram illustrating the general principle of a functional antagonism assay is shown below.
Caption: Principle of a cell-based functional antagonism assay.
Conclusion
This compound is consistently reported as a selective CXCR4 antagonist, a property that is central to its therapeutic rationale. However, the extent of its selectivity, supported by quantitative, publicly available data from cross-reactivity screening against a broad panel of other chemokine receptors, remains to be fully elucidated. To rigorously evaluate the potential for off-target effects and to build a comprehensive pharmacological profile, it is essential for researchers to conduct or consult studies that employ systematic binding and functional assays as described in this guide. Such data will be invaluable for the continued development and clinical application of this compound and other CXCR4-targeted therapies.
References
- 1. The involvement of a chemokine receptor antagonist CTCE-9908 and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CTCE-9908 | CXCR4 antagonist | Probechem Biochemicals [probechem.com]
- 4. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro effects and mathematical modelling of CTCE-9908 (a chemokine receptor 4 antagonist) on melanoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CXCR4 Antagonists: CTCE-9908 TFA and DV1-K-DV3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent CXCR4 antagonists, CTCE-9908 TFA and DV1-K-DV3. Both molecules are recognized for their potential in therapeutic applications ranging from oncology to virology by targeting the C-X-C chemokine receptor 4 (CXCR4), a key player in cell migration, proliferation, and survival. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
At a Glance: Key Differences
| Feature | This compound | DV1-K-DV3 |
| Molecular Nature | A peptide analog of CXCL12 (SDF-1).[1] | A bivalent D-peptide composed of DV1 and DV3 moieties linked by lysine.[2][3] |
| Primary Applications | Primarily investigated as an anti-cancer agent for its ability to inhibit tumor growth and metastasis.[1][4][5] | Initially developed as an HIV-1 entry inhibitor, now also explored for targeted drug delivery and radionuclide therapy.[2] |
| Reported Mechanism of Action | Acts as a competitive antagonist of CXCR4, inhibiting the binding of its natural ligand, CXCL12.[1][5] This leads to the induction of mitotic catastrophe and cytotoxicity in cancer cells.[4] | Binds with high affinity to CXCR4, acting as a potent antagonist to prevent CXCL12 binding and HIV-1 entry.[2] |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and DV1-K-DV3, primarily focusing on their binding affinity to CXCR4 and their effects on cell viability. The data is derived from a preclinical study comparing their radiolabeled forms in the context of glioblastoma.
Table 1: CXCR4 Binding Affinity
| Compound | Kd (nM) | Cell Line | Assay Type |
| [¹⁷⁷Lu]Lu-DOTA-CTCE-9908 | Not determined (low specific binding) | U87-CXCR4+ | Saturation binding assay |
| [¹⁷⁷Lu]Lu-DOTA-DV1-K-DV3 | 1069.0 | U87-CXCR4+ | Saturation binding assay |
Note: The binding affinity for the non-radiolabeled parent compounds may differ. One study reported an IC50 of 27.3 ± 2.8 nM for DOTA-DV1-K-DV3 and 2.9 ± 0.6 nM for [natLu]Lu-DOTA-DV1-K-DV3 in Jurkat cells.[6]
Table 2: In Vitro Cellular Uptake in U87-CXCR4+ Cells
| Compound (1 nM) | Membrane-associated (%AA) | Internalized (%AA) |
| [¹⁷⁷Lu]Lu-DOTA-CTCE-9908 | < 1% | 0.08 ± 0.02% |
| [¹⁷⁷Lu]Lu-DOTA-DV1-K-DV3 | < 1% | 0.2 ± 0.02% |
%AA = Percentage of Added Activity
Table 3: In Vitro Cell Viability in U87-CXCR4+ Cells (Day 7)
| Compound (1 MBq/mL) | Cell Viability |
| [¹⁷⁷Lu]Lu-DOTA-CTCE-9908 | 75.2 ± 15.1% |
| [¹⁷⁷Lu]Lu-DOTA-DV1-K-DV3 | 75.2 ± 14.3% |
Signaling Pathways and Mechanism of Action
Both this compound and DV1-K-DV3 exert their effects by antagonizing the CXCR4 receptor, thereby inhibiting the downstream signaling cascades initiated by its natural ligand, CXCL12. The binding of CXCL12 to CXCR4 typically activates multiple pathways that promote cell survival, proliferation, and migration.
Caption: CXCR4 signaling pathway and points of antagonist intervention.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of CXCR4 antagonists are provided below.
Cell Viability Assay (CCK-8 Method)
This assay is used to assess the cytotoxic effects of this compound and DV1-K-DV3 on cancer cells.
Materials:
-
Target cancer cell line (e.g., U87-CXCR4+)
-
This compound and DV1-K-DV3
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and DV1-K-DV3 in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO or water).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color of the medium changes.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caption: A typical workflow for a cell viability assay.
Cell Migration Assay (Transwell Assay)
This assay evaluates the ability of the compounds to inhibit cancer cell migration towards a chemoattractant, such as CXCL12.
Materials:
-
Target cancer cell line
-
This compound and DV1-K-DV3
-
Recombinant CXCL12
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium and medium with 10% FBS
-
Crystal violet solution
-
Cotton swabs
-
Microscope
Protocol:
-
Chemoattractant Addition: Add 600 µL of medium containing CXCL12 (e.g., 100 ng/mL) to the lower chambers of a 24-well plate. Add medium without CXCL12 to control wells.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Pre-incubate the cells with various concentrations of this compound or DV1-K-DV3 for 30 minutes at 37°C.
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: Carefully remove the inserts and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes and then stain with 0.5% crystal violet for 20 minutes.
-
Cell Counting: Wash the inserts with water, allow them to air dry, and count the migrated cells in several random fields under a microscope.
-
Data Analysis: Quantify the number of migrated cells and express it as a percentage of the control (cells migrated towards CXCL12 without any inhibitor).
Conclusion
Both this compound and DV1-K-DV3 are potent modulators of the CXCR4 signaling pathway with distinct origins and primary areas of investigation. While CTCE-9908 has been more extensively studied in the context of cancer therapy, demonstrating effects on tumor growth and metastasis, DV1-K-DV3 shows promise as a high-affinity ligand for both therapeutic and diagnostic applications, including its initial development as an anti-viral agent. The preclinical data from the glioblastoma study suggests that while both compounds can be utilized for targeted radionuclide therapy, their binding affinities and cellular uptake profiles may differ, which could have implications for their therapeutic efficacy and biodistribution. Further head-to-head comparative studies are warranted to fully elucidate their respective advantages and disadvantages in various disease models. Researchers should consider the specific application and desired outcome when choosing between these two CXCR4 antagonists.
References
- 1. dovepress.com [dovepress.com]
- 2. Preclinical evaluation of CXCR4 peptides for targeted radionuclide therapy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Peptide-Based Probe for CXCR4-Targeted Molecular Imaging and Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The involvement of a chemokine receptor antagonist CTCE-9908 and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CTCE-9908 TFA and T140 Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two prominent classes of C-X-C chemokine receptor type 4 (CXCR4) antagonists: CTCE-9908 TFA and T140 analogs. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.
The CXCR4 receptor, with its endogenous ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), is a critical signaling axis implicated in a multitude of physiological and pathological processes. Its role in cancer progression, including tumor growth, invasion, angiogenesis, and metastasis, has made it a prime target for therapeutic intervention. Both CTCE-9908 and T140 analogs have emerged as significant peptide-based antagonists of this pathway, each with distinct characteristics.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound and representative T140 analogs based on available experimental data.
In Vitro Efficacy: A Comparative Summary
| Compound | Assay Type | Cell Line(s) | IC50 / Effective Concentration | Key Findings |
| This compound | Cell Viability / Cytotoxicity | Ovarian Cancer Cells (IGROV, TOV21G, SKOV3) | Effective at 0-300 µg/mL over 10 days | Inhibits growth; induces mitotic catastrophe, multinucleation, and G2-M arrest[1] |
| Cell Migration / Invasion | Ovarian Cancer Cells | Inhibits migration to CXCL12 | Potent inhibition of chemotaxis[1] | |
| Prostate Cancer (PC-3) | 50 µg/mL | Significantly reduced CXCL12-induced chemoinvasion[2] | ||
| T140 Analog (4F-benzoyl-TN14003 / BKT140 / Motixafortide) | CXCR4 Binding Affinity | - | ~1 nM (IC50) | High-affinity binding to the CXCR4 receptor[3][4] |
| Cell Migration | Human Breast Cancer (MDA-MB-231), Leukemia (Sup-T1), HUVEC | 10-100 nM | Effectively inhibited SDF-1-induced migration[5] | |
| Cytotoxicity | Acute Myeloid Leukemia & Multiple Myeloma Cells | - | Exhibits preferential cytotoxicity towards malignant hematopoietic cells[2] | |
| T140 Analog (TC14012) | CXCR4 Binding Affinity | - | 19.3 nM (IC50) | Selective and potent CXCR4 antagonist[3][6] |
Note: Direct comparative studies using the same assays and conditions are limited, and thus IC50 values may not be directly comparable across different studies.
In Vivo Efficacy: Preclinical Models
| Compound | Cancer Model | Administration & Dosage | Key Findings | Reference |
| This compound | Transgenic Breast Cancer (MMTV-PyMT) | 25, 50, 100 mg/kg; s.c.; 5 days/week | 45% inhibition of primary tumor growth at 50 mg/kg. Enhanced efficacy when combined with docetaxel (B913) or anti-VEGF treatment. | [7] |
| Breast Cancer Metastasis (MDA-MB-231) | 25 mg/kg; s.c.; 5 days/week | 7-fold reduction in primary tumor burden and up to 20-fold reduction in metastatic burden. | [8] | |
| Inflammatory Breast Cancer (SUM149-Luc) | 25 mg/kg; s.c.; 5 days/week | Inhibited organ-specific metastasis to the leg; did not significantly inhibit primary tumor growth or lung metastases. | [9] | |
| Prostate Cancer (Orthotopic) | 25 mg/kg | Significantly reduced total tumor burden, including metastases to lymph nodes and distant organs. | [2] | |
| T140 Analog (4F-benzoyl-TN14003) | Breast Cancer Pulmonary Metastasis (MDA-MB-231) | Subcutaneous osmotic pump | Statistically significant reduction in pulmonary metastasis. | [5] |
| Acute Myeloid Leukemia & Multiple Myeloma Xenografts | Subcutaneous injections | Dose-dependent reduction in tumor growth, with smaller tumors, larger necrotic areas, and higher apoptotic scores. | [2] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the CXCR4 signaling pathway and a general workflow for evaluating CXCR4 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CXCR4 antagonist 4F-benzoyl-TN14003 inhibits leukemia and multiple myeloma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
A Comparative Analysis of CXCR4 Antagonists: CTCE-9908 TFA vs. AMD3100
For researchers, scientists, and drug development professionals, the selection of an appropriate CXCR4 antagonist is critical for advancing research in oncology, immunology, and hematology. This guide provides a detailed comparison of two prominent CXCR4 inhibitors: CTCE-9908 TFA, a peptide-based antagonist, and AMD3100 (Plerixafor), a small molecule inhibitor. This analysis is supported by available preclinical data to aid in the selection of the most suitable compound for specific research needs.
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (also known as SDF-1), play a pivotal role in numerous physiological and pathological processes, including cancer progression, metastasis, and immune cell trafficking. Consequently, antagonism of the CXCL12/CXCR4 signaling axis has emerged as a promising therapeutic strategy. This guide focuses on a comparative assessment of this compound and AMD3100, two widely studied CXCR4 antagonists.
Performance Comparison: this compound vs. AMD3100
While direct head-to-head comparative studies are limited, preclinical data from various sources allow for an assessment of the relative advantages of each compound. CTCE-9908, a peptide analog of CXCL12, and AMD3100, a bicyclam small molecule, exhibit distinct profiles in terms of their effects on tumor growth, cell migration, and their potency in different in vitro assays.
Some studies suggest that CTCE-9908 monotherapy may exert a more pronounced inhibitory effect on tumor growth compared to AMD3100 in certain cancer models.[1][2] Conversely, in specific in vitro chemotaxis assays, AMD3100 has demonstrated potent inhibition of cancer cell migration, whereas CTCE-9908 was found to be a weak inhibitor in the same experimental setup.[3]
The following table summarizes key quantitative data gathered from various preclinical studies. It is important to note that these values were not always determined in direct comparative experiments and may have been assessed using different cell lines and assay conditions.
| Parameter | This compound | AMD3100 (Plerixafor) | Source(s) |
| Mechanism of Action | Peptide antagonist, competitive inhibitor of CXCL12 binding to CXCR4 | Small molecule, non-peptide antagonist of CXCR4 | [4][5][6] |
| SDF-1/CXCL12 Ligand Binding IC50 | Not explicitly found | 651 ± 37 nM (in CCRF-CEM T-cells) | [7] |
| GTP-binding Inhibition IC50 | Not explicitly found | 27 ± 2.2 nM (SDF-1 mediated) | [7] |
| Calcium Flux Inhibition IC50 | Not explicitly found | 572 ± 190 nM (SDF-1 mediated) | [7] |
| Chemotaxis/Migration Inhibition IC50 | 23,593 ± 1,711 nM (Jurkat cells) | 51 ± 17 nM (SDF-1 stimulated chemotaxis in CCRF-CEM T-cells); 1,431 ± 485 nM (Jurkat cells) | [3][7] |
| In Vitro Growth Inhibition | 0-300 µg/mL (inhibits migration and growth in ovarian cancer cell lines) | Generally does not show direct cytotoxic effects in monotherapy | [8] |
| In Vivo Tumor Growth Inhibition | 45% inhibition of primary breast tumor growth at 50 mg/kg; 7-fold reduction in primary tumor burden in a breast cancer model | Variable effects; in some models, no significant tumor growth delay with monotherapy, but sensitizes tumors to chemotherapy | [1][4][9] |
| In Vivo Metastasis Inhibition | 9 to 20-fold reduction in metastatic tumor burden in a breast cancer model | Can reduce metastatic burden, often in combination with chemotherapy | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to evaluate CXCR4 inhibitors.
In Vitro Chemotaxis (Transwell Migration) Assay
This assay quantifies the ability of a compound to inhibit the migration of cancer cells towards a chemoattractant (CXCL12).
1. Cell Preparation:
-
Culture CXCR4-expressing cancer cells (e.g., MDA-MB-231, Jurkat) to ~80% confluency.
-
Starve cells in serum-free media for 4-24 hours prior to the assay.
-
Harvest cells and resuspend in serum-free media at a concentration of 1 x 10^6 cells/mL.
2. Assay Setup:
-
Use Transwell inserts with a suitable pore size (e.g., 8 µm for cancer cells).
-
Add serum-free media containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of the Transwell plate.
-
In a separate tube, pre-incubate the cell suspension with various concentrations of this compound or AMD3100 (or vehicle control) for 30-60 minutes at 37°C.
-
Seed the pre-incubated cell suspension into the upper chamber of the Transwell inserts.
3. Incubation and Quantification:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (typically 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., crystal violet).
-
Elute the dye and measure the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.
4. Data Analysis:
-
Calculate the percentage of migration inhibition for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration.
In Vivo Tumor Growth and Metastasis Model
This protocol outlines a typical xenograft model to assess the in vivo efficacy of CXCR4 antagonists.
1. Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
For a primary tumor model, inject a suspension of cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) subcutaneously or into the mammary fat pad.[4]
-
For a metastasis model, inject the cells intravenously or via intracardiac route.[4]
2. Treatment Regimen:
-
Once tumors are established (e.g., palpable or detectable by imaging), randomize mice into treatment groups.
-
This compound Group: Administer this compound (e.g., 25-50 mg/kg) via subcutaneous injection, typically 5 days a week.[4][9]
-
AMD3100 Group: Administer AMD3100 (e.g., 1.25-10 mg/kg) via intraperitoneal injection, with a frequency determined by the specific study design.
-
Control Group: Administer a vehicle control (e.g., sterile saline or PBS) following the same schedule as the treatment groups.
3. Monitoring and Endpoint:
-
Measure primary tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width^2).
-
For metastasis models, use in vivo imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) to monitor metastatic progression.[4]
-
Monitor animal health and body weight throughout the study.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size or when animals show signs of morbidity.
4. Analysis:
-
At the end of the study, euthanize the animals and excise the primary tumors and organs of interest (e.g., lungs, liver, bones).
-
Analyze the tissues for the presence and extent of metastases through histology or imaging.
-
Compare the tumor growth rates and metastatic burden between the treatment and control groups using appropriate statistical methods.
Conclusion
Both this compound and AMD3100 are valuable tools for investigating the role of the CXCL12/CXCR4 axis in disease. The choice between these two antagonists will depend on the specific research question and experimental context.
-
This compound may be advantageous in studies where a direct anti-tumor effect in monotherapy is desired, as suggested by some preclinical models. Its peptide nature may also offer a different pharmacokinetic and pharmacodynamic profile compared to a small molecule.
-
AMD3100 (Plerixafor) , being an FDA-approved drug, has a well-characterized safety and efficacy profile in the context of stem cell mobilization.[10] Its potent inhibition of chemotaxis in certain assays makes it a strong candidate for studies focused on cell migration and metastasis. Furthermore, its ability to sensitize cancer cells to chemotherapy presents a compelling avenue for combination therapy research.[1]
Ultimately, for any given research application, it is recommended to perform pilot studies to determine the optimal compound and experimental conditions. This guide provides a foundational comparison to inform such decisions and facilitate the design of robust and impactful preclinical studies.
References
- 1. CXCR4 Inhibition with AMD3100 Sensitizes Prostate Cancer to Docetaxel Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Analysis of CTCE-9908 TFA and Other CXCR4 Antagonists in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the CXCR4 antagonist CTCE-9908 TFA with other notable alternatives in the field. This analysis is supported by experimental data to inform preclinical and clinical research decisions.
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in oncology. Its activation by its ligand, CXCL12, is implicated in tumor growth, metastasis, and the promotion of a supportive tumor microenvironment. Consequently, the development of CXCR4 antagonists is a burgeoning area of cancer research. Among these, this compound has shown promise in preclinical studies. This guide offers a comparative overview of its in vivo performance against other CXCR4 antagonists, focusing on anti-tumor and anti-metastatic efficacy.
While direct head-to-head in vivo comparative studies are limited in the publicly available literature, this guide synthesizes data from individual studies to provide a comprehensive overview.
The CXCR4 Signaling Axis: A Key Target in Cancer
The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling pathways that are crucial for cancer progression. Understanding this network is key to appreciating the mechanism of action of CXCR4 antagonists.
Comparative In Vivo Efficacy of CXCR4 Antagonists
The following tables summarize the in vivo anti-tumor and anti-metastatic effects of CTCE-9908 and other prominent CXCR4 antagonists based on data from various preclinical studies.
Table 1: In Vivo Anti-Tumor Efficacy
| Antagonist | Cancer Type | Animal Model | Dosage and Administration | Key Findings on Primary Tumor Growth |
| This compound | Breast Cancer | MDA-MB-231 xenograft | 25 mg/kg, s.c., 5 days/week | Significant reduction in primary tumor burden; 7-fold reduction at 5 weeks and 5-fold reduction at 6 weeks.[1] |
| This compound | Inflammatory Breast Cancer | SUM149-Luc xenograft | 25 mg/kg, s.c., 5 days/week | Did not significantly inhibit primary tumor growth.[2] |
| This compound | Prostate Cancer | PC-3 xenograft (Bcl-2 expressing) | Daily i.p. injections | Statistically significant reduction in tumor size compared to control.[3] |
| AMD3100 (Plerixafor) | Prostate Cancer | PC-3 xenograft | Not specified | Monotherapy did not affect tumor growth.[4] |
| AMD3100 (Plerixafor) | Prostate Cancer | PC-3 xenograft | 3 mg/kg, i.p., 5 days/week for 4 weeks | Significantly inhibited tumor growth.[5] |
Table 2: In Vivo Anti-Metastatic Efficacy
| Antagonist | Cancer Type | Animal Model | Dosage and Administration | Key Findings on Metastasis |
| This compound | Breast Cancer | MDA-MB-231 intracardiac injection | 25 mg/kg, s.c., 5 days/week | Significantly inhibited the rate of metastases; 9-fold reduction at 5 weeks and 20-fold reduction at 6 weeks in metastatic tumor burden.[1] |
| This compound | Breast Cancer | MDA-MB-231 i.v. or i.c. injection | 25 mg/kg, s.c., starting day of or day prior to injection | Decreased metastatic burden (size of metastases) in all organs examined.[2][6] |
| This compound | Prostate Cancer | Orthotopic PC-3 model | 25 mg/kg | Significantly reduced total tumor burden including soft tissue and distant organ metastases.[7][8] |
| This compound | Osteosarcoma & Melanoma | Tail vein injection models | 67 mg/kg, s.c., 5 days on/2 days off | 50% reduction in gross metastatic lung nodules.[7][9] |
| AMD3100 (Plerixafor) | Prostate Cancer | Not specified | Not specified | Sensitized prostate cancer to docetaxel, suggesting an indirect effect on metastasis.[4] |
Detailed Experimental Methodologies
For the purpose of reproducibility and comprehensive understanding, detailed experimental protocols from key studies are provided below.
Breast Cancer Xenograft Model (CTCE-9908)[1]
-
Cell Line: MDA-MB-231 human breast cancer cells, transfected with luciferase for bioluminescent imaging.
-
Animal Model: Female nude mice.
-
Primary Tumor Model: 1 x 10⁶ MDA-MB-231 cells were implanted into the inguinal mammary fat pad.
-
Metastasis Model: 1 x 10⁵ MDA-MB-231-BSC12 cells were injected into the left cardiac ventricle.
-
Treatment: Mice were treated with CTCE-9908 at a dose of 25 mg/kg, administered subcutaneously five days a week.
-
Monitoring: Tumor burden was assessed weekly using bioluminescent imaging.
Inflammatory Breast Cancer Xenograft Model (CTCE-9908)[2][3]
-
Cell Line: SUM149 human inflammatory breast cancer cells, transfected with luciferase (SUM149-Luc).
-
Animal Model: Nude mice.
-
Tumor Implantation: 2 x 10⁶ SUM149-Luc cells were implanted into the left thoracic mammary fat pad along with Matrigel.
-
Treatment Groups:
-
CTCE-9908 (25 mg/kg, s.c., 5 days/week)
-
Control peptide (SC-9908)
-
Paclitaxel (10 mg/kg, s.c., twice a week)
-
CTCE-9908 plus paclitaxel
-
-
Monitoring: Whole-body luciferase imaging was performed weekly to quantify primary tumor burden and distant metastases.
-
Endpoint Analysis: Primary tumors were weighed, and lung metastases were quantified by luciferase activity assay on tissue lysates.
Prostate Cancer Xenograft Model (AMD3100)[6]
-
Cell Line: PC-3 human prostate cancer cells.
-
Animal Model: Six-week-old male nude mice (BALB/c).
-
Tumor Implantation: 5 x 10⁶ PC-3 cells were injected subcutaneously into the right dorsal region.
-
Treatment: When tumors reached approximately 40 mm³, mice were randomized to receive either AMD3100 (3 mg/kg) or vehicle (phosphate-buffered saline) via intraperitoneal injection for 5 consecutive days per week for 4 weeks.
-
Monitoring: Tumor diameters were measured at regular intervals with calipers, and tumor volume was calculated.
-
Endpoint Analysis: Tumors were excised for histopathological and immunohistochemical analysis.
Conclusion
Based on the available preclinical data, this compound demonstrates significant in vivo efficacy in inhibiting both primary tumor growth and metastasis in several cancer models, including breast and prostate cancer. While a direct comparative study is lacking, the presented data suggests that CTCE-9908 may have a more pronounced effect on tumor growth as a monotherapy compared to what has been reported for AMD3100 in some studies. However, it is crucial to note that the efficacy of these antagonists can be highly dependent on the specific cancer type, the animal model used, and the experimental conditions.
The detailed experimental protocols provided herein should aid researchers in designing and interpreting future studies. Further head-to-head in vivo comparisons are warranted to definitively establish the comparative efficacy of this compound against other CXCR4 antagonists and to guide the selection of the most promising candidates for clinical development.
References
- 1. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of CXCR4 by CTCE-9908 inhibits breast cancer metastasis to lung and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro effects and mathematical modelling of CTCE-9908 (a chemokine receptor 4 antagonist) on melanoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Targeting of CXCR4—New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of CTCE-9908 TFA: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the CXCR4 antagonist CTCE-9908 TFA is critical for maintaining laboratory safety and environmental responsibility. Due to the absence of a publicly available Safety Data Sheet (SDS), this document provides a procedural framework based on general best practices for the disposal of research-grade chemical compounds. Researchers, scientists, and drug development professionals should use this information as a starting point while actively seeking compound-specific data from the supplier.
Immediate Safety and Logistical Information
Given that this compound is a potent, selective CXCR4 antagonist used in cancer research, it should be handled as a potentially hazardous substance.[1] All disposal procedures must be conducted in accordance with local, state, and federal regulations for chemical waste.
Core Recommendations:
-
Obtain the Safety Data Sheet (SDS): The most critical step is to obtain the SDS for this compound directly from the manufacturer or supplier. This document will contain specific information on hazards, handling, and disposal.
-
Waste Segregation: Unused or waste this compound, including contaminated labware (e.g., pipette tips, vials, gloves), should be segregated as chemical waste. Do not mix with general laboratory trash or other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
Disposal Operational Plan
In the absence of a specific SDS, the following general operational plan should be followed in consultation with your institution's EHS department.
Waste Characterization and Collection
| Waste Type | Collection Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and compatible waste container. |
| Solutions of this compound | Collect in a labeled, sealed, and leak-proof liquid waste container. Avoid mixing with incompatible solvents. |
| Contaminated Labware | Place in a designated, labeled container for solid chemical waste. |
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined below. This workflow emphasizes the importance of consulting institutional guidelines and the compound's SDS.
Caption: Logical workflow for the disposal of this compound.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available in the public domain. The specific disposal method (e.g., incineration, chemical neutralization) will be determined by a certified hazardous waste disposal facility based on the information provided in the SDS and relevant regulations.
It is imperative to reiterate that this guidance is based on general laboratory safety principles and should be superseded by the specific instructions provided in the Safety Data Sheet for this compound and the protocols established by your institution's Environmental Health and Safety department. By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this and other research chemicals, fostering a culture of safety and responsibility in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
